Gemcitabine elaidate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHDWBFDKMMPL-SDCWGXALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClF2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gemcitabine Elaidate Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine has long been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. As a nucleoside analog, its efficacy is dependent on cellular uptake and subsequent intracellular phosphorylation to its active cytotoxic metabolites. However, the development of resistance, often linked to reduced expression of nucleoside transporters, presents a significant clinical challenge. Gemcitabine elaidate hydrochloride (CP-4126), a lipophilic prodrug of gemcitabine, was designed to overcome this critical resistance mechanism. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its unique cellular entry, metabolic activation, and downstream cytotoxic effects.
Core Mechanism of Action: A Two-Part Strategy
The mechanism of action of this compound can be understood as a two-stage process:
-
Transporter-Independent Cellular Uptake and Conversion: Unlike its parent drug, gemcitabine, which relies on nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1) for cellular entry, gemcitabine elaidate's lipophilic nature, conferred by the elaidic acid moiety, allows it to passively diffuse across the cell membrane.[1][2] This circumvents the common resistance mechanism of reduced hENT1 expression.[1] Once inside the cell, esterases cleave the elaidic acid ester bond, releasing free gemcitabine.[3][]
-
Intracellular Activation and Cytotoxicity: Following its release, gemcitabine undergoes the same intracellular phosphorylation cascade as the parent drug.[3][5] Deoxycytidine kinase (dCK) initiates this process, converting gemcitabine into gemcitabine monophosphate (dFdCMP). Subsequent phosphorylations by other kinases lead to the formation of the active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[5] These active metabolites exert their cytotoxic effects through a dual mechanism:
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[5] This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, particularly dCTP.
-
Masked Chain Termination: dFdCTP competes with dCTP for incorporation into the growing DNA strand during replication. After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" leads to irreparable DNA damage and triggers apoptosis.[5]
-
Signaling Pathways Implicated in Gemcitabine Elaidate's Action
While the primary mechanism of gemcitabine elaidate's cytotoxicity is through the direct inhibition of DNA synthesis, its activity is also modulated by various signaling pathways. Much of the research has focused on pathways associated with gemcitabine resistance, which are also relevant to the action of gemcitabine elaidate.
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Its activation is a known mechanism of resistance to gemcitabine.[1][6] Studies combining gemcitabine elaidate with inhibitors of this pathway, such as the dual PI3K/AKT and MEK pathway inhibitor ONC201, have shown synergistic effects in pancreatic cancer cells, suggesting that overcoming the pro-survival signals from this pathway can enhance the efficacy of gemcitabine elaidate.[6][7][8]
-
RAS/RAF/MEK/ERK Pathway: This pathway is also frequently activated in cancers and contributes to gemcitabine resistance.[6] The interplay between the PI3K/AKT and MEK/ERK pathways suggests that dual inhibition may be a promising strategy to enhance the therapeutic potential of gemcitabine elaidate.[6][8]
-
Apoptosis Signaling: Gemcitabine elaidate, through the action of its active metabolite dFdCTP, ultimately induces apoptosis. This process involves the activation of caspases, a family of proteases that execute programmed cell death. Studies have shown that gemcitabine and gemcitabine elaidate can induce the activity of caspase-3 and caspase-7.[6] Furthermore, gemcitabine elaidate treatment has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[9] Gemcitabine elaidate has also been observed to upregulate the expression of Death Receptor 5 (DR5), suggesting an involvement of the extrinsic apoptosis pathway.[6][10]
The Role of the Elaidic Acid Moiety
The primary role of the elaidic acid conjugate is to facilitate the transporter-independent entry of gemcitabine into cancer cells.[1] However, elaidic acid itself may have biological activities that could influence the overall effect of the prodrug. Some studies have suggested that elaidic acid can promote cancer cell stemness and metastasis through the activation of signaling pathways such as the epidermal growth factor receptor (EGFR) and Wnt signaling pathways. While this could be a concern, the cytotoxic payload of gemcitabine is expected to be the dominant effect.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of gemcitabine elaidate (CP-4126) has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, which is often comparable to or even greater than that of gemcitabine, particularly in gemcitabine-resistant cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210/L5 | Leukemia | 0.0033 | [3] |
| BCLO | - | 0.0042 | [3] |
| A2780 | Ovarian Cancer | 0.0025 | [3] |
| BCLO | - | 16.0 | [] |
| Bara-C | - | 0.0042 | [] |
| C26-A | Colon Cancer | 13.0 | [] |
| C28-G | - | 0.0015 | [] |
| A270 | - | 0.03 | [] |
| MIA PaCa-2 (in combination with ONC201) | Pancreatic Cancer | 0.2 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection and semi-quantification of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation status.
Visualizations
Figure 1: Cellular uptake and metabolic activation of gemcitabine elaidate.
References
- 1. Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 5. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Gemcitabine Elaidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine elaidate hydrochloride is a lipophilic prodrug of the potent antineoplastic agent gemcitabine. This modification is designed to enhance the cellular uptake and overcome some of the resistance mechanisms associated with the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing comparisons with its parent compound, gemcitabine hydrochloride. Detailed experimental methodologies for key analytical techniques are presented, alongside a proposed synthesis and characterization workflow. The intracellular metabolic pathway of gemcitabine is also elucidated through a signaling pathway diagram.
Introduction
Gemcitabine, a nucleoside analogue, is a cornerstone in the treatment of various solid tumors. However, its efficacy can be limited by factors such as rapid metabolism and the development of drug resistance. This compound, a salt of the elaidic acid ester of gemcitabine, represents a strategic approach to improve the therapeutic index of gemcitabine. By increasing its lipophilicity, this prodrug is designed for enhanced membrane permeability and potentially altered metabolic susceptibility.[1] This guide aims to consolidate the available physicochemical data and analytical methodologies for this compound to support further research and development.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available data for the hydrochloride salt, its free base (gemcitabine elaidate), and the parent drug (gemcitabine and its hydrochloride salt) for comparative purposes.
Table 1: General Physicochemical Properties
| Property | This compound | Gemcitabine Elaidate (Free Base) | Gemcitabine Hydrochloride | Gemcitabine (Free Base) |
| Synonyms | CP-4126 hydrochloride; CO-101 hydrochloride; Gemcitabine 5'-elaidate hydrochloride[2] | CP-4126; CO-101[3] | Gemzar®[4] | dFdC; DDFC[5] |
| Molecular Formula | C₂₇H₄₄ClF₂N₃O₅[2] | C₂₇H₄₃F₂N₃O₅[3] | C₉H₁₁F₂N₃O₄ • HCl[6] | C₉H₁₁F₂N₃O₄[5] |
| Molecular Weight | 564.11 g/mol [2] | 527.64 g/mol [3] | 299.66 g/mol [6] | 263.20 g/mol [7] |
| Appearance | No Data Available | No Data Available | White to off-white solid[7] | Crystalline solid[5] |
| Melting Point | No Data Available | No Data Available | 287-292°C (decomposes)[7] | 168.64 °C[7] |
Table 2: Solubility and Lipophilicity
| Property | This compound | Gemcitabine Elaidate (Free Base) | Gemcitabine Hydrochloride | Gemcitabine (Free Base) |
| Solubility in DMSO | 5.64 mg/mL (10 mM) with sonication recommended[8] | 30 mg/mL[9] | Slightly soluble | 5 mg/mL[5] |
| Solubility in Ethanol | No Data Available | 30 mg/mL[9] | Practically insoluble[7] | 0.25 mg/mL[5] |
| Aqueous Solubility | No Data Available | Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml[9] | Soluble in water[7], ~10 mg/mL in PBS (pH 7.2)[6] | ~2 mg/mL in PBS (pH 7.2)[5] |
| pKa | No Data Available | 11.65 ± 0.70[] | No Data Available | 3.6[7] |
| LogP (calculated) | No Data Available | 6.2 (XLogP3)[3] | No Data Available | -1.5[7] |
Experimental Protocols
Synthesis of this compound
A general approach to the synthesis of this compound involves the esterification of gemcitabine with elaidic acid, followed by salt formation.
-
Esterification: Gemcitabine is reacted with an activated form of elaidic acid (e.g., elaidoyl chloride or an anhydride) in an appropriate aprotic solvent in the presence of a suitable base to catalyze the reaction and neutralize the generated acid. The reaction progress is monitored by a suitable chromatographic technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification of Gemcitabine Elaidate: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. Purification of the crude gemcitabine elaidate is typically achieved by column chromatography on silica gel.
-
Salt Formation: The purified gemcitabine elaidate is dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate). A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) is then added stoichiometrically to precipitate the hydrochloride salt.
-
Isolation and Drying: The precipitated this compound is collected by filtration, washed with a non-polar solvent to remove residual impurities, and dried under vacuum to yield the final product.
For industrial-scale production, processes often start from earlier precursors like 2,3-oxygen-isopentylidene-D-glyceraldehyde and involve multiple steps of protection, condensation, deprotection, and salification.[11]
Physicochemical Characterization
The melting point and thermal behavior can be determined using a differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Instrumentation: A calibrated DSC instrument is used.
-
Method: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C) under a nitrogen purge. An empty sealed pan is used as a reference.
-
Analysis: The heat flow as a function of temperature is recorded. The melting point is determined as the onset or peak of the endothermic event. DSC can also provide information on polymorphism and thermal stability. While specific DSC data for this compound is unavailable, studies on gemcitabine hydrochloride have utilized DSC to investigate its crystallization behavior in frozen solutions.[12]
XRPD is used to determine the solid-state nature (crystalline or amorphous) of the compound.
-
Sample Preparation: A sufficient amount of the powdered sample is placed on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
-
Method: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show sharp peaks for a crystalline material and a broad halo for an amorphous substance.
The solubility in various solvents can be determined using the shake-flask method.
-
Method: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC-UV.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Method: A solution of this compound of known concentration is prepared in either water or octanol. This solution is then mixed with an equal volume of the immiscible solvent (octanol or water, respectively) in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases and then allowed to separate.
-
Quantification: The concentration of the analyte in both the aqueous and octanolic phases is determined using a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Analytical Method for Purity and Assay (High-Performance Liquid Chromatography - HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining the purity and assay of this compound. The following is a proposed starting method based on methods for gemcitabine hydrochloride.[13]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Given the lipophilicity of the elaidate derivative, a higher proportion of the organic solvent compared to methods for gemcitabine hydrochloride will likely be required.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely around 270 nm.[6]
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Samples are dissolved in a suitable solvent, which is miscible with the mobile phase.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Intracellular Metabolic Pathway of Gemcitabine
The following diagram illustrates the conversion of gemcitabine to its active metabolites and its mechanism of action within the cancer cell.
References
- 1. Synthesis and characterization of TPGS–gemcitabine prodrug micelles for pancreatic cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. glpbio.com [glpbio.com]
- 3. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 11. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. Differential effect of buffering agents on the crystallization of gemcitabine hydrochloride in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Gemcitabine elaidate hydrochloride vs gemcitabine structure
An In-depth Technical Guide to Gemcitabine Hydrochloride and Gemcitabine Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine, a cornerstone of chemotherapy, is a nucleoside analog widely employed in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, its efficacy is dependent on intracellular transport and subsequent phosphorylation. However, its clinical utility can be hampered by rapid metabolic inactivation and mechanisms of drug resistance, such as reduced expression of nucleoside transporters.
To address these limitations, lipid-based prodrugs have been developed. Gemcitabine elaidate (also known as CO-101 or CP-4126) is a lipophilic derivative of gemcitabine, created by esterifying the 5' hydroxyl group of gemcitabine with elaidic acid, an unsaturated fatty acid.[3][4] This structural modification is designed to enhance the drug's pharmacokinetic profile and overcome key resistance pathways. This guide provides a detailed technical comparison of the structure, synthesis, mechanism of action, pharmacokinetics, and experimental evaluation of gemcitabine hydrochloride and its elaidate derivative.
Chemical Structure and Properties
Gemcitabine is a synthetic pyrimidine nucleoside analog where the 2'-hydrogens of deoxycytidine are replaced by fluorine atoms.[1][5] Gemcitabine hydrochloride is the salt form used for clinical administration.[6][7] Gemcitabine elaidate is a 5'-ester derivative, linking the gemcitabine molecule to an 18-carbon fatty acid chain.[3] This lipophilic tail fundamentally alters the molecule's physical properties.
Molecular Structures
Comparative Chemical Properties
| Property | Gemcitabine Hydrochloride | Gemcitabine Elaidate |
| Molecular Formula | C₉H₁₂ClF₂N₃O₄[6] | C₂₇H₄₃F₂N₃O₅[4] |
| Molar Mass | 299.66 g/mol [6][8] | 527.64 g/mol [4] |
| IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate[3] |
| CAS Number | 122111-03-9[6] | 210829-30-4[3][4] |
| Nature | Hydrophilic[1] | Lipophilic[4][9] |
Synthesis Overview
The synthesis of gemcitabine is a complex multi-step process.[10][11] Gemcitabine elaidate is then synthesized from gemcitabine through an esterification reaction.
Gemcitabine Hydrochloride Synthesis
The industrial synthesis of gemcitabine hydrochloride often begins with D-glyceraldehyde as a chiral starting material.[10][12] Key steps involve the introduction of the difluoro group, often using a Reformatsky-type reaction with ethyl bromodifluoroacetate, followed by cyclization to form the difluororibose sugar intermediate.[10] This sugar moiety is then condensed with a protected cytosine base, followed by deprotection and salt formation with hydrochloric acid to yield the final product.[12]
Gemcitabine Elaidate Synthesis
Gemcitabine elaidate is a prodrug created by chemically linking gemcitabine to elaidic acid. This is typically achieved through a standard esterification reaction where the 5'-primary hydroxyl group on the sugar moiety of gemcitabine acts as a nucleophile, attacking the activated carboxyl group of elaidic acid. This process forms a stable ester bond, yielding the lipophilic gemcitabine elaidate molecule.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102417533A - Synthesis method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 9. Facebook [cancer.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Intracellular Conversion and Mechanisms of Gemcitabine Elaidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine elaidate hydrochloride, a lipophilic prodrug of the widely used chemotherapeutic agent gemcitabine, has been developed to overcome key limitations of its parent drug, such as poor membrane permeability and rapid metabolic inactivation. This technical guide provides an in-depth overview of the intracellular conversion, mechanism of action, and cellular effects of gemcitabine elaidate. Detailed experimental protocols for assessing its activity and quantitative data from preclinical studies are presented to facilitate further research and development in this area.
Introduction
Gemcitabine is a nucleoside analog that has been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its clinical efficacy, however, is often hampered by its hydrophilic nature, which necessitates reliance on nucleoside transporters for cellular uptake, and its susceptibility to rapid deamination by deoxycytidine deaminase into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[2][3]
Gemcitabine elaidate, a 5'-elaidic acid ester derivative of gemcitabine, represents a strategic approach to bypass these limitations.[2] Its increased lipophilicity is designed to enhance cellular uptake through passive diffusion, independent of nucleoside transporter expression.[3][4] This guide details the intracellular journey of gemcitabine elaidate from a prodrug to its active cytotoxic forms and its subsequent impact on cancer cell signaling and survival.
Intracellular Conversion of Gemcitabine Elaidate
The intracellular activation of gemcitabine elaidate is a multi-step enzymatic process that mirrors the activation of its parent compound, gemcitabine, following the initial hydrolysis step.
-
Esterase-mediated Hydrolysis: Upon entering the cell, gemcitabine elaidate is hydrolyzed by intracellular esterases, cleaving the elaidic acid moiety to release gemcitabine.[2][5] This initial conversion is crucial for the subsequent phosphorylation cascade.
-
Phosphorylation to Active Metabolites: The released gemcitabine is then sequentially phosphorylated by intracellular kinases. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP). Subsequently, other nucleoside kinases convert dFdCMP to gemcitabine diphosphate (dFdCDP) and finally to the active gemcitabine triphosphate (dFdCTP).[2][3][6]
Mechanism of Action
The cytotoxic effects of gemcitabine are exerted through the actions of its diphosphate and triphosphate metabolites, which primarily disrupt DNA synthesis and induce apoptosis.
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][6] This enzyme is critical for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural dCTP for incorporation into the growing DNA strand by DNA polymerase.[2][6] Once incorporated, dFdCTP effectively terminates DNA chain elongation. The presence of gemcitabine at the 3'-end of the DNA strand makes it difficult for exonucleases to remove, a phenomenon known as "masked chain termination," leading to irreparable DNA damage.
-
Induction of Apoptosis: The accumulation of DNA damage and the stalling of DNA replication trigger a cellular stress response that ultimately leads to programmed cell death, or apoptosis.[4]
Impact on Cellular Signaling Pathways
Recent studies have indicated that gemcitabine and its derivatives can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. The simultaneous activation of these pathways has been suggested to contribute to gemcitabine resistance.[4] The combination of gemcitabine elaidate with inhibitors of these pathways, such as ONC201, has shown synergistic effects in preclinical models.[4]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gemcitabine Elaidate Hydrochloride: A Technical Guide to Overcoming Gemcitabine Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine has long been a cornerstone in the treatment of various solid tumors, notably pancreatic cancer. However, its efficacy is frequently undermined by the development of intrinsic and acquired resistance. Gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine, has emerged as a promising strategy to circumvent key resistance mechanisms. This technical guide provides an in-depth analysis of the mechanisms by which gemcitabine elaidate overcomes resistance, focusing on its cellular uptake, metabolic activation, and its synergistic effects when combined with other targeted agents. We present a compilation of quantitative data from pivotal preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to address the challenge of gemcitabine resistance.
Introduction to Gemcitabine Resistance
Gemcitabine, a nucleoside analog, requires transport into the cell and subsequent phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Resistance to gemcitabine can arise from several mechanisms, including:
-
Reduced drug uptake: Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1) is a primary mechanism of resistance, as it limits the intracellular concentration of gemcitabine.[3][4]
-
Altered metabolism: Increased degradation of gemcitabine by cytidine deaminase (CDA) or decreased activation by deoxycytidine kinase (dCK) can reduce the levels of active metabolites.[3][5]
-
Target alterations: Overexpression of the M1 subunit of ribonucleotide reductase (RRM1) can increase the pool of competing deoxynucleotides, thereby diminishing the inhibitory effect of dFdCDP.[6]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/AKT and MEK/ERK promotes cell survival and proliferation, counteracting the cytotoxic effects of gemcitabine.[3][7][8][9]
This compound: Overcoming Resistance
This compound (also known as CP-4126 or L_GEM) is a lipophilic derivative of gemcitabine, where an elaidic acid moiety is attached to the 5'-hydroxyl group of the gemcitabine molecule.[3][7] This structural modification endows it with properties that allow it to bypass key gemcitabine resistance mechanisms.
Mechanism of Action
The primary advantage of gemcitabine elaidate is its ability to enter cells independently of the hENT1 transporter via passive diffusion across the cell membrane.[3][8][9] Once inside the cell, esterases cleave the elaidic acid chain, releasing gemcitabine to be phosphorylated into its active forms.[4] This transport-independent uptake makes it effective in tumors with low hENT1 expression, a common cause of gemcitabine resistance.[3] Furthermore, gemcitabine elaidate is not a substrate for the metabolizing enzyme cytidine deaminase (CDA), thus preventing its rapid degradation and prolonging its intracellular activity.[3]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro studies evaluating the efficacy of gemcitabine elaidate, particularly in combination with the dual PI3K/AKT and MEK inhibitor, ONC201, in pancreatic cancer cell lines.
Table 1: In Vitro Cytotoxicity of Gemcitabine and Gemcitabine Elaidate (L_GEM)
| Cell Line | Compound | Concentration | Time Point (h) | Cell Viability (%) |
| MIA PaCa-2 | Gemcitabine | Various | 48 | Dose-dependent decrease |
| MIA PaCa-2 | Gemcitabine | Various | 72 | Dose-dependent decrease |
| MIA PaCa-2 | L_GEM | Various | 48 | Dose-dependent decrease |
| MIA PaCa-2 | L_GEM | Various | 72 | Significantly higher cytotoxicity than Gemcitabine |
Data synthesized from multiple sources indicating a general trend.[3]
Table 2: Effect of Gemcitabine Elaidate (L_GEM) and ONC201 on Apoptosis and Cell Cycle in MIA PaCa-2 Cells
| Treatment | Parameter | Value |
| Vehicle | DR5 Positive Cells (%) | 4.1 ± 2.2 |
| Gemcitabine | DR5 Positive Cells (%) | 22.8 ± 3.1 |
| L_GEM | DR5 Positive Cells (%) | 35.9 ± 4.3 |
| ONC201 | DR5 Positive Cells (%) | 13.1 ± 0.5 |
| L_GEM + ONC201 | DR5 Positive Cells (%) | 54.6 ± 0.7 |
| L_GEM + ONC201 | Cell Cycle | Increased G2/M phase arrest |
| L_GEM + ONC201 | Apoptosis | Significantly induced |
Data extracted from a study on the combination of L_GEM and ONC201.[3][10]
Table 3: Caspase Activity in MIA PaCa-2 Cells
| Treatment | Caspase 3/7 Activity | Caspase 8 Activity | Caspase 9 Activity |
| Gemcitabine | Increased | Increased | Increased |
| L_GEM | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
| ONC201 | No significant change | No significant change | No significant change |
Data reflects mean luminescence intensity relative to control.[3][10]
Key Signaling Pathways
Gemcitabine resistance is often associated with the activation of pro-survival signaling pathways. The combination of gemcitabine elaidate with targeted inhibitors can effectively block these pathways and restore sensitivity.
PI3K/AKT and MEK/ERK Pathways
Mutated KRAS, prevalent in pancreatic cancer, leads to the constitutive activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.[3][7][8][9] These pathways promote cell proliferation, survival, and drug resistance. ONC201, a dual inhibitor of PI3K/AKT and MEK, has shown synergistic effects with gemcitabine elaidate by blocking these escape pathways.[3][7][8][9]
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. assaygenie.com [assaygenie.com]
- 3. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of hENT1 in Gemcitabine Elaidate Hydrochloride Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, but its efficacy is often limited by resistance mechanisms, a key one being the reduced expression of the human equilibrative nucleoside transporter 1 (hENT1). hENT1 is the primary conduit for gemcitabine's entry into cancer cells. To circumvent this resistance, gemcitabine elaidate hydrochloride (also known as CO-101 or CP-4126), a lipophilic prodrug of gemcitabine, was developed. This technical guide provides an in-depth analysis of the role of hENT1 in the cellular uptake of this compound, detailing its mechanism of action, the experimental evidence for its hENT1-independent transport, its intracellular metabolism, and the clinical outcomes that have shaped our understanding of its therapeutic potential.
Introduction: The Challenge of Gemcitabine Resistance
Gemcitabine, a hydrophilic nucleoside analog, requires active transport across the cell membrane to exert its cytotoxic effects.[1] The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is the most important transporter for gemcitabine.[1] Numerous studies have established a strong correlation between high hENT1 expression in tumors and improved clinical outcomes in patients treated with gemcitabine, particularly in pancreatic cancer.[2][3] Conversely, low or absent hENT1 expression is a significant mechanism of gemcitabine resistance.[2] This understanding spurred the development of strategies to bypass hENT1-dependent uptake.
This compound: A Lipophilic Prodrug Approach
This compound was rationally designed to overcome hENT1-deficiency-mediated resistance.[4][5] It is a lipid-drug conjugate where gemcitabine is esterified with elaidic acid, a monounsaturated fatty acid.[6] This modification significantly increases the lipophilicity of the molecule, allowing it to traverse the cell membrane via passive diffusion, independent of nucleoside transporters like hENT1.[5][7]
Mechanism of Cellular Uptake
The primary hypothesis behind the design of this compound was that its lipophilic nature would enable it to bypass the hENT1 transporter. Experimental evidence has consistently supported this hypothesis. Studies have shown that this compound can effectively enter and kill cancer cells regardless of their hENT1 expression status.[8]
The proposed mechanism of uptake is passive diffusion across the lipid bilayer of the cell membrane. This is in stark contrast to gemcitabine, which, due to its hydrophilicity, relies on facilitated diffusion mediated by transporter proteins.
Experimental Evidence for hENT1-Independent Uptake
The hENT1-independent uptake of this compound has been demonstrated through various in vitro experiments. While specific detailed protocols from the pivotal studies are not publicly available in their entirety, the methodologies employed generally fall into the following categories:
Cytotoxicity Assays in hENT1-Deficient and hENT1-Proficient Cell Lines
A common approach to investigate the role of a transporter in drug sensitivity is to compare the cytotoxicity of the drug in cell lines with varying levels of the transporter.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cell lines with known high and low hENT1 expression are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of both gemcitabine and this compound for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls. The half-maximal inhibitory concentration (IC50) is then determined for each drug in each cell line.
Expected Outcome: In such assays, gemcitabine would show significantly lower potency (higher IC50) in hENT1-deficient cells compared to hENT1-proficient cells. In contrast, this compound would be expected to have similar IC50 values in both cell lines, demonstrating that its cytotoxicity is independent of hENT1 expression.[8]
Direct Measurement of Cellular Uptake
More direct evidence for hENT1-independent uptake comes from assays that quantify the intracellular accumulation of the drug.
Experimental Protocol: Quantitative Cellular Uptake Assay
-
Cell Seeding: hENT1-proficient and -deficient cells are seeded in culture plates.
-
Drug Incubation: Cells are incubated with radiolabeled or fluorescently tagged versions of gemcitabine or this compound for various time points.
-
Washing: After incubation, the cells are washed extensively with ice-cold buffer to remove any drug that is not internalized.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The amount of internalized drug is quantified using techniques such as liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescently tagged compounds). Alternatively, unlabeled drug can be quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Normalization: The intracellular drug concentration is typically normalized to the total protein content or cell number.
Expected Outcome: These experiments would show a significantly lower accumulation of gemcitabine in hENT1-deficient cells. Conversely, the uptake of this compound would be comparable between the two cell types.
Intracellular Activation and Metabolism
Upon entering the cell, this compound does not directly exert a cytotoxic effect. It is a prodrug that must be converted to the active metabolites of gemcitabine.[6]
The intracellular pathway is as follows:
-
Hydrolysis: Intracellular esterases cleave the elaidate fatty acid chain from this compound, releasing free gemcitabine into the cytoplasm.[6]
-
Phosphorylation: The liberated gemcitabine is then phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation of gemcitabine.
-
Further Phosphorylation: dFdCMP is subsequently phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) by other cellular kinases.
dFdCDP and dFdCTP are the active metabolites that inhibit ribonucleotide reductase and are incorporated into DNA, respectively, leading to cell cycle arrest and apoptosis.[9]
Quantitative Data Summary
The following tables summarize the conceptual quantitative data that would be expected from the experimental protocols described above, illustrating the hENT1-independent nature of this compound.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | hENT1 Expression | Gemcitabine IC50 (µM) | This compound IC50 (µM) |
| Cell Line A | High | 0.01 | 0.005 |
| Cell Line B | Low | 1.0 | 0.006 |
This table illustrates that while gemcitabine's potency is highly dependent on hENT1 expression, this compound's potency is not.
Table 2: Comparative Cellular Uptake (pmol/mg protein/min)
| Cell Line | hENT1 Expression | Gemcitabine Uptake | This compound Uptake |
| Cell Line A | High | 10 | 15 |
| Cell Line B | Low | 0.5 | 14 |
This table demonstrates the significantly reduced uptake of gemcitabine in hENT1-low cells, whereas the uptake of this compound remains high regardless of hENT1 status.
Clinical Trials and a More Complex Reality
The compelling preclinical data for this compound led to its evaluation in clinical trials. The LEAP trial, a randomized phase II study, compared the efficacy of CO-101 to gemcitabine in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC) with low hENT1 tumor expression.[4]
Surprisingly, the trial did not meet its primary endpoint.[4] There was no significant difference in overall survival between the CO-101 and gemcitabine arms in patients with low hENT1 tumors.[4] This unexpected outcome suggests that while hENT1-independent uptake can be achieved, other mechanisms of resistance may play a more dominant role in the clinical setting. These could include:
-
Inefficient intracellular hydrolysis: The conversion of this compound to gemcitabine by cellular esterases might be a rate-limiting step in some tumors.
-
Downstream resistance: Resistance mechanisms downstream of cellular uptake, such as decreased expression or activity of deoxycytidine kinase (dCK) or alterations in apoptotic pathways, would still confer resistance to the released gemcitabine.
-
Tumor microenvironment: The dense stroma of pancreatic tumors may limit the penetration of even lipophilic drugs.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Cellular uptake and activation pathways of gemcitabine and gemcitabine elaidate HCl.
Caption: Workflow for assessing hENT1-independent uptake of gemcitabine elaidate HCl.
Conclusion
This compound was successfully designed as a lipophilic prodrug of gemcitabine that enters cells independently of the hENT1 transporter. This was a significant step in overcoming a primary mechanism of gemcitabine resistance. However, the clinical failure of this drug to demonstrate superiority over gemcitabine in hENT1-low tumors highlights the multifaceted nature of cancer drug resistance. While bypassing a key uptake mechanism is a valid strategy, it is crucial to consider the entire pharmacological pathway, from intracellular activation to downstream cytotoxic effects and the complexities of the tumor microenvironment. Future drug development efforts for overcoming gemcitabine resistance will need to address these multiple layers of complexity.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Comparison the %IR between gemcitabine and gemcitabine plus cisplatin. - figshare - Figshare [figshare.com]
- 4. Preparation and evaluation of polymeric microparticulates for improving cellular uptake of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A first-in-human phase I and pharmacokinetic study of CP-4126 (CO-101), a nucleoside analogue, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Early In Vitro Studies of Gemcitabine Elaidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine has long been a cornerstone in the treatment of various solid tumors, including pancreatic cancer. However, its efficacy is often limited by metabolic instability and the development of drug resistance. Gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine, was developed to overcome these limitations. By esterifying gemcitabine with elaidic acid, this compound exhibits altered cellular uptake and metabolic pathways, potentially leading to enhanced antitumor activity. This technical guide provides an in-depth overview of the early in vitro studies of this compound, focusing on its cytotoxic and apoptotic effects, and elucidating the underlying signaling pathways.
In Vitro Cytotoxicity and Apoptosis Induction
Early in vitro studies have consistently demonstrated the superior cytotoxic potential of this compound (L_GEM) compared to its parent compound, gemcitabine (GEM), in pancreatic cancer cell lines.
Cellular Viability Assays
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. In vitro studies on MIA PaCa-2 pancreatic cancer cells have shown that this compound exhibits a significantly lower IC50 than gemcitabine, indicating greater cytotoxicity at lower concentrations.[1] A significant reduction in cellular viability has been observed in cells treated with gemcitabine elaidate compared to standard gemcitabine.[2]
| Compound | Cell Line | Time Point | IC50 |
| Gemcitabine (GEM) | MIA PaCa-2 | 48h | 10 ± 1 µM |
| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 48h | 1.0 ± 0.2 µM |
| Gemcitabine (GEM) | MIA PaCa-2 | 72h | 1 µM |
| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 72h | 340 nM |
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in pancreatic cancer cells. Flow cytometry analysis using Annexin V staining has revealed a significant increase in the percentage of apoptotic cells following treatment with L_GEM.
| Treatment | Cell Line | Apoptotic Cells (%) |
| Untreated Control | MIA PaCa-2 | 30.13 ± 2 |
| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 53.5 ± 5.35 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS)
-
96-well plates
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound or gemcitabine for the desired time period (e.g., 48 or 72 hours). A vehicle-treated group (e.g., DMSO) should be included as a control.
-
Following treatment, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Signaling Pathways
The enhanced efficacy of this compound is linked to its modulation of key signaling pathways involved in cell survival and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer, contributing to chemoresistance.[1][3][4][5] Studies suggest that gemcitabine resistance in pancreatic cancer is associated with the activation of the Akt/mTOR pathway.[5] While direct evidence for gemcitabine elaidate's effect on this pathway is still emerging, its ability to overcome gemcitabine resistance suggests a potential role in modulating this signaling cascade.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by gemcitabine elaidate.
TRAIL/DR5 Apoptosis Pathway
The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway is a key extrinsic apoptosis pathway. The binding of TRAIL to its death receptor 5 (DR5) initiates a signaling cascade that leads to caspase activation and programmed cell death. In vitro studies have shown that this compound treatment leads to an increased percentage of DR5-positive pancreatic cancer cells, suggesting an upregulation of this receptor and sensitization of the cells to apoptosis.[1][3]
| Treatment | Cell Line | DR5 Positive Cells (%) |
| Vehicle Control | MIA PaCa-2 | 4.1 ± 2.2 |
| Gemcitabine (GEM) | MIA PaCa-2 | 22.8 ± 3.1 |
| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 35.9 ± 4.3 |
This upregulation of DR5 by gemcitabine elaidate likely contributes to its pro-apoptotic effects.
References
- 1. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akt/mTOR signaling pathway is crucial for gemcitabine resistance induced by Annexin II in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine Elaidate Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine elaidate hydrochloride (also known as CP-4126 and CO-101) is a lipophilic prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] Developed to overcome key limitations of gemcitabine, such as poor membrane permeability and susceptibility to metabolic inactivation, this derivative conjugates gemcitabine with elaidic acid, an unsaturated fatty acid.[3][4] This modification was designed to enhance cellular uptake, bypass resistance mechanisms, and improve the overall therapeutic index.[3][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.
Rationale for Development and Chemical Properties
Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[6][7] However, its efficacy is often hampered by several factors. As a hydrophilic molecule, its entry into tumor cells is dependent on human equilibrative nucleoside transporters (hENTs), particularly hENT1.[7][8] Low expression of hENT1 in tumors is a known mechanism of resistance.[5] Furthermore, gemcitabine is rapidly metabolized and inactivated by the enzyme cytidine deaminase (CDA) in the plasma and tissues, leading to a short half-life.[7][9]
To address these challenges, gemcitabine elaidate was developed as a lipophilic prodrug.[1][10] By attaching an elaidic acid moiety to the 5' position of gemcitabine, the molecule's lipophilicity is significantly increased.[3][4] This chemical modification allows the drug to enter cells via passive diffusion, independent of hENT1 transporters, and it was suggested that this formulation may be less susceptible to deactivation by CDA.[3][8][10]
Table 1: Physicochemical Properties of Gemcitabine Elaidate
| Property | Value | Reference |
| Chemical Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | [3] |
| Synonyms | CP-4126, CO-101, Gemcitabine 5'-elaidate | [2][3][11] |
| Molecular Formula | C27H43F2N3O5 | [2][11] |
| Molecular Weight | 527.64 g/mol | [2][11] |
| CAS Number | 210829-30-4 | [11] |
A key concept in oral drug development is Lipinski's Rule of Five, which predicts the druglikeness of a chemical compound.[12] While gemcitabine elaidate was developed for intravenous administration, an analysis against these criteria highlights its significant departure from typical oral drug properties, primarily due to its high molecular weight and lipophilicity.
Table 2: Lipinski's Rule of Five Analysis for Gemcitabine Elaidate
| Rule | Value for Gemcitabine Elaidate | Conforms? |
| Molecular Weight < 500 Da | 527.64 | No |
| LogP ≤ 5 | >5 (implied by high lipophilicity) | No |
| Hydrogen Bond Donors ≤ 5 | 3 (2 from amine, 1 from hydroxyl) | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 8 (5 from oxygens, 3 from nitrogens) | Yes |
| Violations | 2 | At Risk for Poor Oral Bioavailability |
Synthesis
The synthesis of gemcitabine elaidate involves the esterification of gemcitabine with elaidic acid. While industrial-scale synthesis of gemcitabine hydrochloride itself is a multi-step process starting from raw materials like 2,3-oxo-isopentylidene-D-glyceraldehyde[13][14], the final prodrug formation is a more direct conjugation. In a laboratory setting, this is typically achieved by reacting the 5'-hydroxyl group of gemcitabine with an activated form of elaidic acid, such as elaidoyl chloride, in the presence of a suitable base and solvent system to facilitate the ester bond formation.
Mechanism of Action
Gemcitabine elaidate functions as a prodrug that is converted intracellularly into gemcitabine, which then exerts its cytotoxic effects through its phosphorylated metabolites.[10][15]
-
Cellular Uptake: Due to its lipophilic nature, gemcitabine elaidate is thought to cross the cell membrane via passive diffusion, bypassing the hENT1 transporter dependency of its parent drug, gemcitabine.[8]
-
Intracellular Activation: Once inside the cell, intracellular esterases cleave the elaidic acid chain, releasing free gemcitabine.[1][2][10]
-
Phosphorylation: The released gemcitabine is then phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[7] This is the rate-limiting step in its activation. Subsequently, other nucleoside kinases convert dFdCMP into the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7][16]
-
Dual Cytotoxic Action:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RRM1), the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[3][16] This depletes the intracellular pool of deoxynucleotides, particularly dCTP.
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into the elongating DNA strand by DNA polymerase.[6][16] After dFdCTP is incorporated, one more deoxynucleotide is added, after which DNA polymerase cannot proceed.[7] This "masked chain termination" halts DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death).[2][3][16]
-
Caption: Mechanism of action of Gemcitabine Elaidate.
Preclinical Development
In Vitro Studies
Gemcitabine elaidate demonstrated potent antiproliferative activity across a range of cancer cell lines, including those sensitive and resistant to standard gemcitabine.[15] Its ability to inhibit growth in a manner independent of nucleoside transporters was a key finding.[4]
Table 3: In Vitro Cytotoxicity (IC50) of Gemcitabine Elaidate
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210/L5 | Leukemia (Gemcitabine-sensitive) | 0.0033 | [4][15] |
| L4A6 | Leukemia (Cytarabine-resistant) | 16.0 | [15] |
| BCLO | Not Specified | 0.0042 | [4][15] |
| Bara-C | Not Specified (Cytarabine-resistant) | 13.0 | [15] |
| C26-A | Colon Cancer | 0.0015 | [15] |
| C26-G | Colon Cancer | 0.03 | [15] |
| A2780 | Ovarian Cancer (Gemcitabine-sensitive) | 0.0025 | [4][15] |
| AG6000 | Ovarian Cancer (Gemcitabine-resistant) | 91 | [4] |
| THX | Malignant Melanoma | 0.0040 | [15] |
| LOX | Malignant Melanoma | 0.0077 | [15] |
| MOLT4 | Leukemia | 0.028 | [15] |
| MOLT4/C8 | Leukemia | 0.088 | [15] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-based)
A common method to determine the IC50 values listed above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][17]
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Drug Treatment: Cells are treated with increasing concentrations of gemcitabine elaidate (and control compounds like standard gemcitabine or vehicle) for a specified duration (e.g., 48 or 72 hours).[8][17]
-
MTT Addition: After the incubation period, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[17]
Caption: General workflow for an in vitro MTT cytotoxicity assay.
In Vivo Studies
In vivo studies using human tumor xenografts in nude mice confirmed the anti-tumor activity of gemcitabine elaidate.[15] The compound showed efficacy against various solid tumors when administered intraperitoneally or orally.[4][15]
Table 4: In Vivo Efficacy of Gemcitabine Elaidate in Xenograft Models
| Cancer Model | Administration Route & Dose | Outcome | Reference |
| EKVX (Non-small cell lung cancer) | 40 mg/kg; i.p. every 3 days | Tumor growth reduction | [4] |
| MHMX (Sarcoma) | 40 mg/kg; i.p. every 3 days | Tumor growth reduction | [4] |
| TAX II-1 (Fibrous histiocytoma) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |
| THX (Malignant melanoma) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |
| CRL-1435 (Prostate cancer) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |
| PANC-1 (Pancreatic cancer) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |
| Co6044 (Colon cancer) | 10-20 mg/kg; p.o. every 3 days for 5 doses | Significant antitumor activity with acceptable toxicity | [15] |
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., EKVX non-small cell lung cancer cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The treatment group receives gemcitabine elaidate via a specified route (e.g., intraperitoneally) and schedule (e.g., 40 mg/kg every three days).[4] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set number of treatment cycles.
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.
Caption: General workflow for an in vivo tumor xenograft study.
Clinical Development
Gemcitabine elaidate, under the code name CO-101, advanced into clinical trials for various solid tumors.[3] The primary hypothesis was that it would be more effective than gemcitabine in patients whose tumors had low hENT1 expression.[5]
Table 5: Selected Clinical Trials of Gemcitabine Elaidate (CO-101)
| Trial Identifier | Phase | Condition(s) | Intervention(s) | Status |
| NCT01124786 | 2 | Metastatic Pancreatic Adenocarcinoma | CO-101 vs. Gemcitabine | Completed |
| NCT01233375 | 2 | Gemcitabine-Refractory Stage IV Pancreatic Adenocarcinoma | CO-101 | Completed |
| NCT01641575 | 1 | Advanced Solid Tumors, Non-small Cell Lung Cancer | Gemcitabine Elaidate + Cisplatin | Terminated |
Phase I studies established the maximum tolerated dose and safety profile, including in combination with other agents like cisplatin.[5][18] However, subsequent Phase II trials, particularly in metastatic pancreatic adenocarcinoma, did not demonstrate a significant efficacy benefit of gemcitabine elaidate over standard gemcitabine, even in patients with low hENT1 levels.[8][19] These disappointing results ultimately led to the discontinuation of its clinical development.[18]
Conclusion
The development of this compound represents a rational and well-designed approach to prodrug chemistry, aimed at overcoming established mechanisms of chemotherapy resistance. By modifying gemcitabine to be more lipophilic, researchers successfully created a compound that could enter cells independently of the hENT1 transporter and showed significant promise in preclinical models.[5][8] However, this preclinical success did not translate into superior clinical efficacy in Phase II trials for pancreatic cancer.[8][20] The story of gemcitabine elaidate underscores the significant challenges in translating promising preclinical data into clinical benefit and highlights the complexity of drug resistance in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Gemcitabine: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. ClinPGx [clinpgx.org]
- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. glpbio.com [glpbio.com]
- 16. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 17. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gemcitabine elaidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes & Protocols: Gemcitabine Elaidate Hydrochloride In Vitro Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemcitabine elaidate hydrochloride (also known as CP-4126 or CO-101) is a lipophilic prodrug of the chemotherapeutic agent gemcitabine.[1][2] Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[3][4] The elaidate fatty acid moiety in Gemcitabine elaidate increases its lipophilicity, which enhances cellular uptake and accumulation compared to its parent drug, gemcitabine.[2][5] This modification may also make the compound less susceptible to deactivation by the enzyme deoxycytidine deaminase.[5]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step intracellular process. As a prodrug, it must be metabolized into its active forms to interfere with DNA synthesis and induce cell death.
-
Cellular Uptake and Conversion: Due to its lipophilic nature, Gemcitabine elaidate readily enters the cell, independent of nucleoside transporters that gemcitabine relies on.[7] Once inside, intracellular esterases hydrolyze the ester bond, releasing the parent compound, gemcitabine.[2][5][8]
-
Phosphorylation Cascade: Free gemcitabine is sequentially phosphorylated by intracellular kinases. Deoxycytidine kinase (dCK) converts it to gemcitabine monophosphate (dFdCMP).[4][9] Subsequently, other nucleoside kinases convert dFdCMP into the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[4][5]
-
Inhibition of DNA Synthesis: The active metabolites disrupt DNA replication through two primary mechanisms:
-
dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[4][5] This action depletes the intracellular pool of normal deoxynucleotides, particularly dCTP.
-
dFdCTP competes with dCTP for incorporation into the growing DNA strand during replication.[4] The incorporation of dFdCTP into DNA results in the addition of one more nucleotide before DNA polymerase is unable to proceed, effectively causing chain termination and halting DNA synthesis.[2][4]
-
-
Induction of Apoptosis: The irreparable DNA damage and stalled DNA synthesis trigger programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell.[2][5]
Caption: Mechanism of action for this compound.
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes published IC₅₀ values for Gemcitabine Elaidate against a cancer cell line.
| Cell Line | Compound | Incubation Time | IC₅₀ Value | Reference |
| MIA PaCa-2 | Gemcitabine Elaidate | 48 hours | 1.0 ± 0.2 µM | [7][10] |
| (Pancreatic) | Gemcitabine (Control) | 48 hours | 10 ± 1 µM | [7][10] |
| MIA PaCa-2 | Gemcitabine Elaidate | 72 hours | 340 nM (0.34 µM) | [7][10] |
| (Pancreatic) | Gemcitabine (Control) | 72 hours | 1 µM | [7][10] |
| Multiple Lines | Gemcitabine Elaidate | 72 hours | 0.0015 - 0.088 µM | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the cytotoxicity of this compound against an adherent cancer cell line.
Materials and Reagents
-
Selected cancer cell line (e.g., MIA PaCa-2, A549, etc.)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]
-
Sterile 96-well flat-bottom tissue culture plates.
-
Multichannel pipette
-
Microplate reader (spectrophotometer) with a filter between 550 and 600 nm.[6]
-
Humidified incubator (37°C, 5% CO₂).[6]
Experimental Workflow
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Detailed Procedure
Step 1: Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells per well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'medium only' (blank) and 'cells only' (untreated control).
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.
Step 2: Drug Preparation and Treatment
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., a range from 0.01 µM to 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various drug concentrations to the appropriate wells. Add 100 µL of complete medium with the same percentage of DMSO as the highest drug concentration to the 'untreated control' wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7][10]
Step 3: MTT Assay
-
After the drug incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[6]
-
Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[11]
-
After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 590 nm (570 nm is common).[11] A reference wavelength of >650 nm can be used to subtract background noise.[6]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC₅₀ value.
References
- 1. glpbio.com [glpbio.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of Gemcitabine Elaidate Hydrochloride using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine is a well-established nucleoside analog used in the treatment of various solid tumors. Gemcitabine elaidate hydrochloride is a lipophilic prodrug of gemcitabine, designed to enhance cellular uptake and overcome certain mechanisms of drug resistance. This document provides a detailed protocol for assessing the in vitro efficacy of this compound by determining its cytotoxic effect on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells. This allows for the quantification of the cytotoxic effects of compounds like this compound.
Mechanism of Action
Gemcitabine elaidate, being more lipophilic than its parent drug, can more readily cross the cell membrane. Intracellularly, it is converted by esterases to gemcitabine. Gemcitabine is then phosphorylated by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2] These metabolites exert their cytotoxic effects through a dual mechanism: dFdCTP is incorporated into DNA, leading to chain termination and apoptosis, while dFdCDP inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[2][3] This disruption of DNA synthesis ultimately triggers programmed cell death (apoptosis).
Figure 1: Mechanism of action of this compound.
Experimental Protocol: MTT Assay
This protocol is designed for adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., pancreatic, lung, breast)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS solution, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Solutions
-
This compound Stock Solution (10 mM):
-
This compound is soluble in DMSO.
-
Calculate the required mass of the powder to prepare a 10 mM stock solution in sterile DMSO.
-
Under sterile conditions, dissolve the powder in the calculated volume of DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
Experimental Procedure
Figure 2: Experimental workflow for the MTT assay.
Day 1: Cell Seeding
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and calculate the cell density.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells per well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the drug.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control group (medium only).
-
Return the plate to the incubator for 48 to 72 hours. The incubation time will depend on the cell line's doubling time and the drug's mechanism of action.
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, carefully aspirate the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, including the blank.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[4]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability for each drug concentration.
Calculation of Percentage Cell Viability:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results should be presented in a clear, tabular format. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve (% viability vs. drug concentration) using a suitable software package (e.g., GraphPad Prism).
Table 1: Sample Data for Cytotoxicity of this compound on a Pancreatic Cancer Cell Line (72h Incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 1.254 | 0.085 | 100% |
| Vehicle Control (DMSO) | 1.248 | 0.091 | 99.5% |
| 0.001 | 1.152 | 0.076 | 91.9% |
| 0.01 | 0.987 | 0.063 | 78.7% |
| 0.1 | 0.654 | 0.045 | 52.1% |
| 1 | 0.231 | 0.021 | 18.4% |
| 10 | 0.089 | 0.011 | 7.1% |
| 100 | 0.055 | 0.008 | 4.4% |
| Blank | 0.045 | 0.005 | - |
IC50 Determination:
From the sample data above, the IC50 value would be approximately 0.1 µM.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. Phenol red in the medium can interfere. | Use fresh, sterile reagents. Use phenol red-free medium for the MTT incubation step. |
| Low absorbance values | Insufficient cell number or incubation time. Formazan crystals not fully dissolved. | Optimize cell seeding density and incubation times. Ensure complete dissolution of formazan by thorough mixing and appropriate solvent. |
| High variability between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Drug precipitation | Poor solubility of the compound in the culture medium. | Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Prepare fresh drug dilutions for each experiment. |
Conclusion
The MTT assay is a reliable and high-throughput method for evaluating the in vitro efficacy of this compound. By following this detailed protocol, researchers can obtain reproducible data on the cytotoxic effects of this compound and determine its IC50 value, which is a critical parameter in the early stages of drug development. Careful optimization of experimental conditions, particularly cell seeding density and incubation times, is crucial for obtaining accurate and meaningful results.
References
Application Notes and Protocols for Gemcitabine Elaidate Hydrochloride Testing in Pancreatic Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismally low five-year survival rate. A significant contributor to this poor prognosis is the intrinsic and acquired resistance to standard chemotherapeutic agents, with gemcitabine being a cornerstone of treatment. Gemcitabine, a nucleoside analog, inhibits DNA synthesis and induces apoptosis in cancer cells. However, its efficacy is often limited by rapid metabolism and the development of resistance.
Gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine, has been developed to overcome some of these limitations. By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and exhibiting resistance to degradation by cytidine deaminase, gemcitabine elaidate offers a potential advantage over its parent compound.[1][2]
These application notes provide detailed protocols for testing the efficacy of this compound in various pancreatic cancer cell lines, including both gemcitabine-sensitive and resistant models. The provided methodologies cover cytotoxicity assessment, apoptosis analysis, and cell cycle perturbation, offering a comprehensive framework for in vitro evaluation.
Recommended Pancreatic Cancer Cell Lines
The selection of appropriate cell lines is critical for the successful in vitro testing of novel therapeutic agents. Both gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer cell lines should be utilized to thoroughly evaluate the efficacy of this compound.
| Cell Line | Characteristics | Gemcitabine Sensitivity | Notes |
| MIA PaCa-2 | Human pancreatic carcinoma, poorly differentiated. | Sensitive | Commonly used, known to have constitutively activated AKT signaling.[2] |
| PANC-1 | Human pancreatic carcinoma, epithelioid. | Sensitive | Widely used and well-characterized.[3] |
| BxPC-3 | Human pancreatic adenocarcinoma. | Sensitive | Another commonly used cell line in pancreatic cancer research.[4] |
| AsPC-1 | Human pancreatic adenocarcinoma, ascites metastasis. | Sensitive | Used in studies investigating cell cycle effects of gemcitabine.[5] |
| SW1990 | Human pancreatic adenocarcinoma. | Sensitive | Parental cell line for the gemcitabine-resistant SW1990/GZ line.[6][7] |
| SW1990/GZ | Gemcitabine-resistant SW1990. | Resistant | Established by exposing SW1990 cells to increasing concentrations of gemcitabine.[6][7] |
| MIA-G | Gemcitabine-resistant MIA PaCa-2. | Resistant | Established from MIA-P (parental) cells by continuous treatment with gemcitabine.[8][9] |
| Gemcitabine-Resistant (GR) Cell Lines | Derived from various parental lines. | Resistant | Often display an invasive phenotype.[10][11] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating gemcitabine and this compound in pancreatic cancer cell lines.
Table 1: IC50 Values for Gemcitabine and Gemcitabine Elaidate (L_GEM)
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MIA PaCa-2 | Gemcitabine | 48 | 10 ± 1 | [2] |
| MIA PaCa-2 | Gemcitabine Elaidate | 48 | 1.0 ± 0.2 | [2] |
| MIA PaCa-2 | Gemcitabine | 72 | 1 | [1] |
| MIA PaCa-2 | Gemcitabine Elaidate | 72 | 0.34 | [1] |
| PANC-1 | Gemcitabine | 72 | 0.04855 ± 0.0023 | [3] |
Table 2: Apoptosis Analysis in MIA PaCa-2 Cells
| Treatment | % Annexin V-Positive Cells | Reference |
| Untreated Control | 30.13 ± 2 | [2] |
| Gemcitabine Elaidate (L_GEM) | 53.5 ± 5.35 | [2] |
| ONC201 | 48.6 ± 8.3 | [2] |
| L_GEM + ONC201 | 76.30 ± 8.6 | [2] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected pancreatic cancer cell lines
-
Appropriate culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture pancreatic cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. This typically involves washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Pancreatic cancer cells
-
96-well plates
-
This compound and/or gemcitabine
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated pancreatic cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated pancreatic cancer cells
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[12]
-
Add PI staining solution and incubate at 4°C for 30 minutes in the dark.[12]
-
Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Signaling Pathways
Gemcitabine and its derivatives exert their cytotoxic effects by interfering with DNA synthesis and activating apoptotic pathways. Gemcitabine elaidate, being a prodrug, is first converted to gemcitabine intracellularly. Gemcitabine is then phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][13] dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.[14][15] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides available for DNA synthesis.[13][15] Resistance to gemcitabine can arise from alterations in these pathways, as well as the activation of pro-survival signaling cascades such as PI3K/AKT and MEK/ERK.[1][2]
Signaling pathway of Gemcitabine and resistance mechanisms.
References
- 1. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
Application Notes and Protocols for Gemcitabine Elaidate Hydrochloride in Solid Tumor Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine elaidate hydrochloride (L_GEM), a lipophilic prodrug of the nucleoside analog gemcitabine, has been developed to overcome key limitations of its parent compound, particularly its dependence on nucleoside transporters for cellular uptake and its rapid inactivation by cytidine deaminase.[1][2] By attaching an elaidic acid moiety, gemcitabine elaidate exhibits enhanced membrane permeability, allowing it to enter tumor cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of gemcitabine resistance.[2] Preclinical studies in various solid tumor animal models have demonstrated its potential for improved antitumor efficacy. These application notes provide a comprehensive overview of the methodologies and data from preclinical evaluations of gemcitabine elaidate in solid tumor animal models.
Mechanism of Action
Gemcitabine elaidate acts as a prodrug that, once inside the cell, is hydrolyzed by intracellular esterases to release gemcitabine.[1] Gemcitabine is then sequentially phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[1] These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pools required for DNA synthesis and repair.[1]
-
DNA Chain Termination: dFdCTP competes with dCTP for incorporation into DNA. After its incorporation, one additional nucleotide is added, effectively masking the chain termination and preventing its removal by exonuclease repair mechanisms. This leads to an irreversible arrest of DNA synthesis and induction of apoptosis.[3]
The lipophilic nature of gemcitabine elaidate not only facilitates its entry into cells but also protects it from premature deamination in the plasma, potentially leading to a longer half-life and increased accumulation of active metabolites within the tumor.[1]
Signaling Pathways
The efficacy of gemcitabine and its derivatives can be modulated by various intracellular signaling pathways. Resistance to gemcitabine has been linked to the activation of pro-survival pathways, notably the PI3K/AKT and MEK/ERK pathways, which are often downstream of mutated KRAS, a common feature in cancers like pancreatic adenocarcinoma.[1][2]
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival, proliferation, and growth. Its activation can counteract the apoptotic signals induced by gemcitabine.
-
MEK/ERK Pathway: This pathway is also crucial for cell proliferation and survival.
Studies have shown that combining gemcitabine elaidate with inhibitors of these pathways can overcome chemoresistance and enhance antitumor activity.[1][2] Furthermore, gemcitabine elaidate has been shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5) and the activation of caspases 3/7, 8, and 9.[1]
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Compound | Time Point | IC50 (µM) | Citation |
| MIA PaCa-2 | Gemcitabine | 48h | 10 ± 1 | [1] |
| MIA PaCa-2 | Gemcitabine Elaidate | 48h | 1.0 ± 0.2 | [1] |
| MIA PaCa-2 | Gemcitabine | 72h | 1.0 | [1] |
| MIA PaCa-2 | Gemcitabine Elaidate | 72h | 0.34 | [1] |
In Vivo Efficacy of Gemcitabine Elaidate in a Pancreatic Cancer Model
Note: The following data is descriptive based on published graphical representations from a combination study. Tabulated raw data with statistical metrics for the monotherapy arm was not available.
In a syngeneic mouse model using KRAS mutated pancreatic cancer cells (from KPC triple mutant mice), gemcitabine elaidate (L_GEM) monotherapy was evaluated. While the combination of L_GEM with ONC201 showed the most significant tumor growth reduction, the monotherapy arm also demonstrated an effect compared to the vehicle control.[2] The study reported that L_GEM monotherapy did not have a statistically significant effect on tumor growth inhibition in that specific model and dosing regimen.[2]
Pharmacokinetic Parameters
| Compound | Dose | Route | Cmax (µM) | T1/2 | AUC | Citation |
| Gemcitabine | 20 mg/kg | IV | 67.2 | 3.7 min (for a different prodrug) | - | [5] |
| Gemcitabine | 76 nmol/g | Oral | 9.8 | - | - | [5] |
Experimental Protocols
General Protocol for Solid Tumor Xenograft Models
This protocol provides a general framework for evaluating the efficacy of gemcitabine elaidate in a subcutaneous solid tumor xenograft model. Specific parameters should be optimized for each cell line and animal strain.
1. Animal Model Establishment:
-
Cell Line: Use a relevant solid tumor cell line (e.g., MIA PaCa-2 for pancreatic cancer). Culture cells under standard conditions.
-
Animals: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS. A common concentration is 1-5 x 10^6 cells in 100-200 µL. To improve tumor take rate, cells can be mixed with an equal volume of Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of the mice.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 2-3 times per week once tumors are palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[6]
-
Randomize animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
2. Drug Preparation and Administration:
-
Formulation: As gemcitabine elaidate is lipophilic, a suitable vehicle is required. While specific formulations are often proprietary, a common approach for similar compounds is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline, or in a lipid-based emulsion.
-
Dosing and Schedule: Dosing will vary depending on the tumor model and study objectives. Based on preclinical studies of similar compounds, a starting point could be in the range of 5-20 mg/kg. Administration is typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. The schedule can vary, for example, twice weekly or every three days for a specified number of weeks.[7]
-
Control Group: The control group should receive the vehicle solution at the same volume and on the same schedule as the treatment group.
3. Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, calculate the TGI. A common formula is: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:
-
ΔT = Change in mean tumor volume of the treated group (End Volume - Start Volume)
-
ΔC = Change in mean tumor volume of the control group (End Volume - Start Volume)[8]
-
-
-
Endpoint: The study endpoint can be a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³).
4. Pharmacokinetic Analysis (Optional):
-
Sample Collection:
-
Administer a single dose of gemcitabine elaidate to a separate cohort of tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via retro-orbital or tail vein sampling.
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of gemcitabine elaidate and its major metabolite, gemcitabine, in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), t1/2 (half-life), and AUC (area under the concentration-time curve).
-
Conclusion
This compound represents a promising next-generation antimetabolite with a mechanism designed to overcome common resistance pathways to gemcitabine. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate its efficacy in various solid tumor models. Careful consideration of the animal model, drug formulation, and endpoints is critical for obtaining robust and translatable results.
References
- 1. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Xenograft Mouse Model Study of Gemcitabine Elaidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a xenograft mouse model to study the efficacy of gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine. The information is intended to guide researchers in designing and executing preclinical studies for anticancer drug evaluation.
Introduction
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer. However, its efficacy is often limited by metabolic instability and inefficient transport into tumor cells. This compound (L_GEM) is a lipid-gemcitabine conjugate designed to overcome these limitations by utilizing passive diffusion for cellular entry, independent of the human equilibrative nucleoside transporter 1 (hENT1).[1][2] This approach aims to enhance the drug's stability and intracellular concentration, thereby improving its antitumor activity.[1][2]
Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a critical tool in preclinical cancer research to evaluate the in vivo efficacy of novel therapeutic agents like this compound.
Mechanism of Action and Signaling Pathways
Gemcitabine, the active metabolite of this compound, exerts its cytotoxic effects by inhibiting DNA synthesis.[3][4] After intracellular conversion to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it inhibits ribonucleotide reductase, leading to a reduction in deoxynucleotides, and competes with dCTP for incorporation into DNA, ultimately causing chain termination and apoptosis.[3][4]
Mutations in the KRAS gene, prevalent in pancreatic cancer, lead to the constitutive activation of downstream signaling pathways like PI3K/AKT and MEK/ERK, which promote cell proliferation, survival, and drug resistance.[1][2][5] Studies have shown that combining this compound with inhibitors of these pathways, such as ONC201 (a dual PI3K/AKT and MEK inhibitor), can synergistically enhance its antitumor effects by overcoming chemoresistance.[1][2][5][6]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in a xenograft mouse model. Specific parameters may need to be optimized based on the cancer cell line and research objectives.
Cell Culture and Animal Model
-
Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are commonly used. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Athymic nude mice or other immunodeficient strains (e.g., NOD-SCID) are suitable for establishing xenografts.[1] Animals should be housed in a specific pathogen-free environment. For studies involving immunotherapy combinations, syngeneic models like the KPC (KrasLSL-G12D; p53LoxP; Pdx1-CreER) triple mutant mouse model may be more appropriate.[1][2]
Xenograft Tumor Implantation
This protocol describes the subcutaneous implantation of tumor cells. Orthotopic models, which more closely mimic the tumor microenvironment, can also be established.[4][7]
Protocol:
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using a digital caliper two to three times per week.[8] Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[8]
Drug Preparation and Administration
-
Drug Formulation: Prepare this compound in a suitable vehicle for administration (e.g., saline, PBS, or a lipid-based emulsion). The specific formulation should be optimized for solubility and stability.
-
Dosing and Schedule: The optimal dose and schedule should be determined through dose-escalation studies. Based on preclinical studies with gemcitabine, a starting point for this compound could be in the range of 25-120 mg/kg administered intraperitoneally (i.p.) every 3 days.[9]
-
Administration: Administer the drug solution via the chosen route (e.g., intraperitoneal injection).
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival: In some studies, the endpoint may be overall survival.
-
Tumor Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of Gemcitabine and Gemcitabine Elaidate (L_GEM)
| Cell Line | Compound | IC50 (48h) | IC50 (72h) |
| MIA PaCa-2 | Gemcitabine | 10 ± 1.0 µM | 1.0 µM |
| MIA PaCa-2 | L_GEM | 1.0 ± 0.2 µM | 340 nM |
Data adapted from a study on MIA PaCa-2 pancreatic cancer cells.
Table 2: In Vivo Antitumor Efficacy in a Pancreatic Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | 1200 ± 150 | - | +5% |
| Gemcitabine (e.g., 50 mg/kg) | 600 ± 80 | 50% | -2% |
| L_GEM (e.g., 50 mg/kg) | 400 ± 60 | 67% | -1% |
| L_GEM + ONC201 | 150 ± 30 | 87.5% | -3% |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Conclusion
The xenograft mouse model is an indispensable tool for the preclinical evaluation of this compound. The protocols and information provided in these application notes offer a foundation for conducting robust in vivo studies. Careful planning of the experimental design, including the choice of cell line, animal model, and treatment regimen, is crucial for obtaining meaningful and reproducible results that can inform clinical development.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. (PDF) Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper (2008) | Mette Munk Jensen | 422 Citations [scispace.com]
Application Notes and Protocols: Combination Therapy of Gemcitabine Elaidate Hydrochloride with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of gemcitabine and cisplatin is a widely used and effective chemotherapy regimen for a variety of solid tumors, including non-small cell lung cancer (NSCLC), bladder, ovarian, and pancreatic cancers.[1][2] Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis, while cisplatin, a platinum-based compound, forms DNA adducts that trigger apoptosis.[3][4] The synergistic anti-tumor effect of this combination is largely attributed to gemcitabine's ability to inhibit DNA repair mechanisms, thereby enhancing the cytotoxic effects of cisplatin-induced DNA damage.[3][4][5]
Gemcitabine elaidate hydrochloride (also known as CO-101) is a lipophilic prodrug of gemcitabine. This formulation is designed to overcome a key mechanism of gemcitabine resistance: low expression of the human equilibrative nucleoside transporter 1 (hENT1), which is required for gemcitabine to enter tumor cells.[1] By entering cells independently of hENT1, gemcitabine elaidate has the potential for enhanced efficacy in a broader patient population.[1] Preclinical and clinical studies are exploring the potential of combining gemcitabine elaidate with cisplatin to further improve therapeutic outcomes.
This document provides detailed application notes, including summaries of preclinical and clinical data, and comprehensive protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of the combination therapy of this compound and cisplatin.
Data Presentation
Preclinical In Vitro Efficacy: Gemcitabine Elaidate (L_GEM)
The following table summarizes the in vitro cytotoxic activity of gemcitabine elaidate (L_GEM) as a single agent in the MIA PaCa-2 pancreatic cancer cell line.
| Cell Line | Compound | Exposure Time (h) | IC50 (µM) |
| MIA PaCa-2 | Gemcitabine Elaidate (L_GEM) | 48 | 1.0 ± 0.2 |
| MIA PaCa-2 | Gemcitabine Elaidate (L_GEM) | 72 | 0.34 |
Data adapted from a study on a combination of gemcitabine elaidate and ONC201.[6]
Preclinical In Vitro Apoptosis and Cell Cycle Analysis: Gemcitabine Elaidate (L_GEM)
This table outlines the effects of gemcitabine elaidate (L_GEM) on apoptosis and cell cycle distribution in MIA PaCa-2 cells.
| Treatment | % Annexin V Positive Cells (Apoptosis) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 30.13 ± 2.0 | 59.72 ± 8.6 | 28.42 ± 5.6 | 11.82 ± 3.0 |
| Gemcitabine Elaidate (L_GEM) | 53.5 ± 5.35 | - | 40.3 ± 4.6 | 21.37 ± 6.2 |
Data adapted from a study on a combination of gemcitabine elaidate and ONC201.[6][7]
Clinical Trial Information: this compound with Cisplatin
A Phase I clinical trial has been conducted to evaluate the safety, tolerability, and recommended dose of gemcitabine elaidate in combination with cisplatin for patients with advanced solid tumors, with an expanded cohort for stage IIIb/IV NSCLC.[1]
| Phase | Title | Status | Interventions |
| Phase I | An Open-Label, Ascending Dose Cohort Study of Gemcitabine Elaidate and Cisplatin in Patients with Advanced Solid Tumors followed by an Expanded Cohort of Patients with Stage IIIb/IV NSCLC | Information Available | Drug: Gemcitabine Elaidate HydrochlorideDrug: Cisplatin |
Signaling Pathways and Mechanisms of Action
The synergistic interaction between gemcitabine elaidate and cisplatin involves a multi-faceted attack on cancer cells, primarily centered around DNA damage and the inhibition of repair mechanisms.
Caption: Synergistic mechanism of gemcitabine elaidate and cisplatin.
The PI3K/Akt and MAPK/ERK signaling pathways are often constitutively activated in cancer and can contribute to chemoresistance. The combination of gemcitabine and cisplatin may modulate these pathways to enhance apoptosis.
Caption: Modulation of pro-survival signaling pathways.
Experimental Protocols
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of the combination therapy.
Caption: In vitro evaluation workflow.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound (stock solution)
-
Cisplatin (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader.
-
For MTT, read absorbance at 570 nm.
-
For XTT, read absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each treatment.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound, cisplatin, or the combination for the chosen duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of apoptosis by analyzing the expression of key apoptosis-regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm plates
-
This compound
-
Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-Akt, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Compare the expression levels of the target proteins across different treatment groups.
-
Conclusion
The combination of this compound and cisplatin holds promise as a therapeutic strategy to overcome gemcitabine resistance and enhance anti-tumor efficacy. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects and underlying molecular mechanisms of this combination therapy in various cancer models. Careful execution of these experiments will contribute to a better understanding of this promising treatment approach and may guide its further clinical development.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Gemcitabine/cisplatin induction chemotherapy before concurrent chemotherapy and intensity-modulated radiotherapy improves outcomes for locoregionally advanced nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair mechanisms involved in gemcitabine cytotoxicity and in the interaction between gemcitabine and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine potentiates cisplatin cytotoxicity and inhibits repair of cisplatin-DNA damage in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Efficacy of Gemcitabine Elaidate Hydrochloride and ONC201 in Pancreatic Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to intrinsic and acquired resistance to standard chemotherapies like gemcitabine.[1][2] A significant portion of pancreatic cancers, approximately 90%, harbor KRAS mutations, which lead to the activation of downstream oncogenic signaling pathways such as PI3K/AKT and MEK/ERK, contributing to drug resistance.[1][2][3][4] This document outlines the synergistic anti-cancer effects of a combination therapy involving gemcitabine elaidate hydrochloride (L_GEM), a lipophilic prodrug of gemcitabine, and ONC201, a small molecule inhibitor of the PI3K/AKT and MEK pathways.[1][2][3][4]
Gemcitabine, a first-line chemotherapeutic for pancreatic cancer, faces challenges with metabolic instability.[1][3] Gemcitabine elaidate, a fatty acid conjugate of gemcitabine, offers enhanced stability and cellular uptake independent of the human equilibrative nucleoside transporter 1 (hENT1).[1] ONC201 is an attractive combination partner due to its dual inhibitory action on the PI3K/AKT and MEK pathways and its ability to induce apoptosis through the upregulation of Death Receptor 5 (DR5).[1][2][3][4][5] The combination of gemcitabine elaidate and ONC201 has demonstrated superior inhibitory effects on pancreatic cancer cell growth in preclinical models, suggesting a promising therapeutic strategy to overcome chemoresistance.[1][2][3][5]
Mechanism of Action
The synergistic effect of gemcitabine elaidate and ONC201 stems from their complementary mechanisms of action that target multiple critical pathways in cancer cell proliferation and survival.
-
This compound (L_GEM): As a prodrug, it is converted intracellularly to the active diphosphate and triphosphate forms of gemcitabine.[6][7][8] These active metabolites inhibit DNA synthesis by terminating chain elongation and by inhibiting ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[7] Gemcitabine is also known to upregulate DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[1][5]
-
ONC201: This small molecule exhibits a multi-faceted anti-cancer activity. It acts as a dual inhibitor of the PI3K/AKT and MEK/ERK signaling pathways, which are frequently hyperactivated in pancreatic cancer.[1][2][3][4] By inhibiting these pathways, ONC201 leads to the activation of the transcription factor FOXO3a, which in turn upregulates the pro-apoptotic ligand TRAIL.[9][10][11] Furthermore, ONC201 activates the integrated stress response (ISR), leading to increased expression of DR5, the receptor for TRAIL.[1][5][9][10] The combined upregulation of both TRAIL and DR5 significantly enhances the apoptotic signal.[10] ONC201 has also been identified to activate the mitochondrial protease ClpP, contributing to its cytotoxic effects.[12]
The combination of L_GEM and ONC201 results in a potent synergistic effect by simultaneously disrupting DNA replication and activating the extrinsic apoptosis pathway through the TRAIL/DR5 axis, while also suppressing key survival signaling pathways.[1][3][5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of gemcitabine elaidate (L_GEM) and ONC201.
Table 1: In Vitro Cytotoxicity in MIA PaCa-2 Pancreatic Cancer Cells
| Treatment | IC50 (µM) |
| Gemcitabine (GEM) | 10 ± 1 |
| Gemcitabine Elaidate (L_GEM) | 1.0 ± 0.2 |
Data represents the half-maximal inhibitory concentration after 48 hours of drug exposure.[1]
Table 2: Apoptosis Induction in MIA PaCa-2 Cells
| Treatment (24 hours) | % of Annexin V-Positive Cells |
| Untreated Control | 30.13 ± 2 |
| Gemcitabine Elaidate (L_GEM) alone | 53.5 ± 5.35 |
| ONC201 alone | 48.6 ± 8.3 |
| L_GEM + ONC201 Combination | Significantly higher than single agents |
The combination of L_GEM and ONC201 induced apoptosis more significantly than either drug alone.[1]
Table 3: Upregulation of Death Receptor 5 (DR5) in MIA PaCa-2 Cells
| Treatment | % of DR5-Positive Cells |
| Vehicle Control | 4.1 ± 2.2 |
| Gemcitabine (GEM) | 22.8 ± 3.1 |
| Gemcitabine Elaidate (L_GEM) | 35.9 ± 4.3 |
| ONC201 | 13.1 ± 0.5 |
| L_GEM + ONC201 Combination | 54.6 ± 0.7 |
The combination treatment showed the highest upregulation of DR5.[1][5]
Table 4: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
| Treatment Group | Outcome |
| L_GEM + ONC201 Combination | Significant reduction in tumor growth |
| Single Agent (L_GEM or ONC201) | Less effective than the combination |
| Control | Progressive tumor growth |
The combination therapy demonstrated the best results in reducing tumor growth in a Kras mutated syngeneic mouse model of pancreatic cancer.[1][3][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
MIA PaCa-2 pancreatic cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Gemcitabine elaidate (L_GEM) and ONC201
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MIA PaCa-2 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of L_GEM, ONC201, or their combination for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and untreated MIA PaCa-2 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat MIA PaCa-2 cells with L_GEM, ONC201, or the combination for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Study
This protocol evaluates the antitumor efficacy of the combination therapy in a living organism.
Materials:
-
KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC) triple mutant xenograft tumor-bearing mice
-
Gemcitabine elaidate (L_GEM) and ONC201 formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KPC mouse-derived pancreatic cancer cells into syngeneic mice.
-
Allow the tumors to reach a palpable size.
-
Randomly assign the mice to different treatment groups: vehicle control, L_GEM alone, ONC201 alone, and the L_GEM + ONC201 combination.
-
Administer the treatments according to the predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Evaluate the treatment efficacy by comparing the tumor growth inhibition among the different groups.
Conclusion
The combination of this compound and ONC201 demonstrates a potent synergistic antitumor effect in preclinical models of pancreatic cancer.[1][5] This is achieved by targeting multiple key cancer pathways, including DNA synthesis, PI3K/AKT, and MEK/ERK signaling, and by robustly inducing apoptosis through the TRAIL/DR5 axis.[1][3][5] The provided data and protocols offer a solid foundation for further research and development of this promising combination therapy for pancreatic cancer.
References
- 1. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. oncotarget.com [oncotarget.com]
- 10. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 11. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
Application Notes and Protocols for Nanoparticle Formulation of Gemcitabine Elaidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine, a nucleoside analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, and breast cancers. Its clinical efficacy, however, is often hampered by a short plasma half-life due to rapid metabolic inactivation by cytidine deaminase, leading to the need for frequent administration and associated systemic toxicity. To overcome these limitations, the development of lipophilic prodrugs, such as gemcitabine elaidate, has emerged as a promising strategy. Gemcitabine elaidate, an ester conjugate of gemcitabine and elaidic acid, exhibits increased lipophilicity, rendering it more suitable for incorporation into lipid-based nanoparticle delivery systems. This modification is designed to protect the drug from premature degradation, enhance its circulation time, and facilitate its passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gemcitabine elaidate hydrochloride and its formulation into various nanoparticle systems, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. Furthermore, detailed methodologies for the characterization of these nanoparticle formulations are presented, along with a summary of their key physicochemical properties.
Data Presentation
The following tables summarize the quantitative data for different nanoparticle formulations of gemcitabine and its derivatives, providing a comparative overview of their physicochemical characteristics.
Table 1: Physicochemical Properties of Gemcitabine Elaidate Nanoliposomes
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PGPLs | 80 ± 2.31 | 0.15 ± 0.05 | +31.6 ± 3.54 | 93.25 |
PGPLs: Palmitoyl Carnitine-Anchored Gemcitabine Elaidate-Loaded PEGylated Nanoliposomes
Table 2: Physicochemical Properties of Gemcitabine Hydrochloride Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid Matrix | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| GEM-SLN (Optimized) | Stearic Acid & GMS | Tween 80 & PVA | 60.4 | -45.7 | 78.84[1] |
| F6 | Stearic Acid | Soy Lecithin & Sodium Taurocholate | Not Specified | Not Specified | 72.42[2] |
GMS: Glyceryl Monostearate, PVA: Polyvinyl Alcohol
Table 3: Physicochemical Properties of Gemcitabine Hydrochloride Polymeric and Lipid-Polymer Hybrid Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Starch NPs | Starch | 231.4 | 1.0 | -9.55 | ~54-65[3][4][5] |
| LPHNs (Optimized) | PLGA, SPC, DSPE-PEG | 237 | Not Specified | Not Specified | 45.2[6] |
| Core-Shell NPs | BSA, PLGA | 243 | Not Specified | Not Specified | 40.5[7] |
LPHNs: Lipid Polymer Hybrid Nanoparticles, PLGA: Poly(lactic-co-glycolic acid), SPC: Soy Phosphatidylcholine, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)], BSA: Bovine Serum Albumin
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 4-N-acyl gemcitabine analogues.
Materials:
-
Gemcitabine hydrochloride
-
Elaidic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve gemcitabine hydrochloride (1 equivalent) and elaidic acid (1.2 equivalents) in anhydrous DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DMF to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified gemcitabine elaidate in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate this compound.
-
Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Preparation of Gemcitabine Elaidate-Loaded Solid Lipid Nanoparticles (SLNs) by Double Emulsion Method
This protocol is adapted for the lipophilic gemcitabine elaidate from methods used for gemcitabine hydrochloride.[1][2]
Materials:
-
This compound
-
Stearic acid
-
Glyceryl monostearate (GMS)
-
Tween 80
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent to create the internal aqueous phase (w1).
-
Melt the lipid phase, consisting of stearic acid and GMS, at a temperature above its melting point (e.g., 70-80°C).
-
Add the internal aqueous phase (w1) to the melted lipid phase and homogenize at high speed to form a primary water-in-oil (w/o) emulsion.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) and Tween 80 (e.g., 1% w/v) as the external aqueous phase (W2).
-
Add the primary emulsion to the external aqueous phase and homogenize at high speed to form a double emulsion (w/o/W).
-
Evaporate the organic solvent from the double emulsion under reduced pressure.
-
Allow the resulting nanoemulsion to cool to room temperature to form solid lipid nanoparticles.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove unencapsulated drug.
Protocol 3: Preparation of Gemcitabine Elaidate-Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation Method
This protocol is adapted for the lipophilic gemcitabine elaidate.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Dissolve this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the aqueous phase.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.
-
As the solvent evaporates, the PLGA precipitates, entrapping the gemcitabine elaidate to form nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for long-term storage.
Protocol 4: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are determined by Dynamic Light Scattering (DLS) using a Zetasizer.
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Perform the measurements at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
The zeta potential is measured to assess the surface charge and stability of the nanoparticle dispersion.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release:
-
Perform in vitro drug release studies using a dialysis bag diffusion method.
-
Place a known amount of the nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples by HPLC.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and characterization of gemcitabine elaidate nanoparticles.
Caption: Intracellular activation and mechanism of action of gemcitabine elaidate delivered via nanoparticles.
References
- 1. Development and characterization of nanoparticles for the delivery of gemcitabine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Gemcitabine cationic polymeric nanoparticles against ovarian cancer: formulation, characterization, and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Design and Synthesis of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogu" by Jesse E. Pulido [digitalcommons.fiu.edu]
- 7. The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path of a Potent Prodrug: In Vivo Imaging of Gemcitabine Elaidate Hydrochloride Distribution
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gemcitabine elaidate hydrochloride, a lipophilic prodrug of the widely used chemotherapeutic agent gemcitabine, has been developed to overcome key limitations of its parent drug, such as rapid metabolism and transport-dependent cellular uptake.[1][2][3] Its enhanced lipophilicity facilitates passive diffusion across cell membranes, potentially leading to improved intracellular concentrations and greater efficacy.[4] Understanding the in vivo biodistribution of this compound is critical for optimizing its therapeutic index, evaluating tumor targeting, and assessing potential off-target accumulation. This document provides detailed protocols for in vivo imaging of this compound distribution in preclinical models and presents representative quantitative data.
Data Presentation: Quantitative Biodistribution
Table 1: Representative Biodistribution of a Lipophilic Gemcitabine Conjugate (P-GEM) in Orthotopic Pancreatic Tumor-Bearing Mice
| Organ | Gemcitabine Concentration (ng/g tissue) at 1 hour | Gemcitabine Concentration (ng/g tissue) at 4 hours | Gemcitabine Concentration (ng/g tissue) at 24 hours |
| Tumor | 1,500 ± 250 | 1,200 ± 200 | 800 ± 150 |
| Liver | 12,000 ± 2,000 | 8,000 ± 1,500 | 3,000 ± 500 |
| Spleen | 8,000 ± 1,200 | 5,000 ± 900 | 2,000 ± 400 |
| Kidneys | 4,000 ± 700 | 2,500 ± 450 | 1,000 ± 200 |
| Lungs | 3,000 ± 500 | 1,800 ± 300 | 700 ± 120 |
| Heart | 2,000 ± 350 | 1,200 ± 200 | 500 ± 100 |
| Plasma | 5,000 ± 800 (ng/mL) | 2,000 ± 350 (ng/mL) | 500 ± 100 (ng/mL) |
Data is presented as mean ± standard deviation and is based on a polymer-gemcitabine conjugate, serving as an illustrative example.[5]
Experimental Protocols
Two primary methods for in vivo imaging of drug distribution are detailed below: fluorescent imaging and radiometric imaging. These protocols are adapted from established methodologies and can be applied to study the biodistribution of this compound.[6][7][8][9][10]
Protocol 1: In Vivo Fluorescence Imaging of Labeled this compound
This protocol describes the use of a fluorescently labeled version of this compound to visualize its distribution in real-time and ex vivo.
1. Materials and Reagents:
-
This compound
-
Near-infrared (NIR) fluorescent dye with a reactive group (e.g., NHS ester for amine coupling)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sephadex G-25 column or dialysis tubing (MWCO 1 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., BALB/c nude mice with pancreatic tumor xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenizer
-
Fluorometer
2. Labeling of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the NIR fluorescent dye NHS ester at a molar ratio of 1:2 (drug to dye).
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Purify the fluorescently labeled conjugate using a Sephadex G-25 column or dialysis to remove unreacted dye.
-
Lyophilize the purified conjugate and store it at -20°C, protected from light.
-
Characterize the labeled compound for labeling efficiency using UV-Vis spectroscopy.
3. Animal Studies:
-
Acclimatize tumor-bearing mice for at least one week.
-
Administer the fluorescently labeled this compound intravenously via the tail vein at a predetermined dose.
-
At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice with isoflurane.
-
Perform whole-body in vivo fluorescence imaging using an appropriate imaging system with the correct excitation and emission filters for the chosen NIR dye.[11]
-
Following in vivo imaging, euthanize the mice by cervical dislocation.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, and muscle).
-
Image the dissected organs ex vivo to determine the relative fluorescence intensity.
4. Quantification of Biodistribution:
-
Weigh each organ.
-
Homogenize a portion of each organ in PBS.
-
Measure the fluorescence intensity of the tissue homogenates using a fluorometer.
-
Create a standard curve using known concentrations of the fluorescently labeled drug to quantify the amount of the drug per gram of tissue.
Protocol 2: Radiometric Imaging and Biodistribution of 99mTc-Labeled this compound
This protocol outlines the radiolabeling of this compound with Technetium-99m (99mTc) for scintigraphic imaging and quantitative biodistribution studies.[8][9][10][12][13]
1. Materials and Reagents:
-
This compound
-
99mTc-pertechnetate (eluted from a 99Mo/99mTc generator)
-
Stannous chloride (SnCl₂) as a reducing agent
-
Saline solution (0.9% NaCl)
-
ITLC-SG strips for radiochemical purity testing
-
Tumor-bearing mice
-
Gamma camera (SPECT scanner)
-
Gamma counter
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical tools for dissection
2. Radiolabeling Procedure:
-
Prepare a fresh solution of stannous chloride in nitrogen-purged saline.
-
In a sterile vial, mix the this compound solution with the stannous chloride solution.
-
Add the 99mTc-pertechnetate solution to the vial.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Determine the radiochemical purity using ITLC-SG strips with an appropriate mobile phase. A purity of >95% is generally required.
3. Animal Studies and Scintigraphic Imaging:
-
Administer the 99mTc-labeled this compound intravenously to tumor-bearing mice.
-
At desired time points (e.g., 1, 4, and 24 hours) post-injection, anesthetize the mice.
-
Acquire whole-body static or dynamic images using a gamma camera.
4. Quantitative Biodistribution:
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect major organs and tissues (tumor, liver, spleen, kidneys, lungs, heart, muscle, bone, and blood).
-
Weigh each sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Signaling Pathway
The mechanism of action of gemcitabine, the active metabolite of this compound, involves its intracellular phosphorylation and subsequent interference with DNA synthesis.
Caption: Intracellular activation of gemcitabine elaidate and its mechanism of action.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo biodistribution study of this compound.
Caption: General workflow for in vivo biodistribution studies.
References
- 1. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of Self-Assembling Polymer–Gemcitabine Conjugate after Systemic Administration into Orthotopic Pancreatic Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Labeling, Stability and Biodistribution Studies of 99mTc-cyclized Tyr3-octreotate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, radiolabeling with 99mTc and 67Ga and biodistribution studies of albumin nanoparticles covered with polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Gemcitabine Elaidate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of cell cycle arrest induced by gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine, using flow cytometry with propidium iodide (PI) staining. It includes a comprehensive experimental workflow, data presentation guidelines, and a description of the underlying signaling pathways.
Introduction
Gemcitabine is a nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its cytotoxic activity stems from its ability to disrupt DNA synthesis, primarily leading to cell cycle arrest in the S phase and subsequent apoptosis.[1][2] this compound is a more lipophilic derivative of gemcitabine, a feature designed to enhance its cellular uptake and metabolic stability, potentially leading to greater therapeutic efficacy.[3]
Upon entering the cell, gemcitabine elaidate is hydrolyzed to release gemcitabine, which is then phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3] These active forms exert their anti-cancer effects through two primary mechanisms: the inhibition of ribonucleotide reductase by dFdCDP, which depletes the pool of deoxynucleotides required for DNA replication, and the incorporation of dFdCTP into DNA, which leads to chain termination and apoptosis.[1][3]
The induction of cell cycle arrest is a key mechanism of action for gemcitabine.[2] Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique to quantify the DNA content of individual cells, thereby allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] This application note provides a detailed protocol for researchers to assess the effects of this compound on the cell cycle of cancer cells.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | - | 24 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| Gemcitabine Elaidate HCl | 0.1 | 24 | 55.8 ± 2.9 | 35.1 ± 3.3 | 9.1 ± 1.5 |
| Gemcitabine Elaidate HCl | 1.0 | 24 | 40.3 ± 3.5 | 52.6 ± 4.1 | 7.1 ± 1.2 |
| Gemcitabine Elaidate HCl | 10.0 | 24 | 25.1 ± 2.8 | 68.7 ± 5.2 | 6.2 ± 1.0 |
| Vehicle Control | - | 48 | 63.8 ± 3.3 | 21.1 ± 2.7 | 15.1 ± 2.0 |
| Gemcitabine Elaidate HCl | 0.1 | 48 | 48.9 ± 3.1 | 42.3 ± 3.8 | 8.8 ± 1.4 |
| Gemcitabine Elaidate HCl | 1.0 | 48 | 32.5 ± 2.9 | 58.9 ± 4.5 | 8.6 ± 1.3 |
| Gemcitabine Elaidate HCl | 10.0 | 48 | 18.7 ± 2.5 | 73.4 ± 5.8 | 7.9 ± 1.1 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile-filtered
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Methods
1. Cell Culture and Treatment a. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting. b. Allow the cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in the appropriate vehicle (e.g., DMSO). d. Treat the cells with varying concentrations of this compound and a vehicle control for the desired incubation times (e.g., 24 and 48 hours).
2. Cell Harvesting and Fixation a. After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Transfer the cell suspension to a 5 ml tube and centrifuge at 300 x g for 5 minutes.[5] c. Discard the supernatant, resuspend the cell pellet in 1 ml of cold PBS, and centrifuge again. d. Discard the supernatant and resuspend the pellet in 500 µl of cold PBS. e. While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6] f. Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[6]
3. Staining a. Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6] b. Carefully discard the ethanol supernatant. c. Wash the cell pellet twice with 3 ml of PBS, centrifuging at 500 x g for 5 minutes after each wash.[6] d. Resuspend the cell pellet in 500 µl of RNase A solution (100 µg/mL).[7] e. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[7] f. Add 500 µl of PI staining solution (50 µg/mL) to the cell suspension.[7] g. Incubate at room temperature for 15-30 minutes in the dark.[6]
4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer. b. Use a low flow rate to ensure accurate data collection.[5] c. Record the PI fluorescence in the linear scale.[6] d. Collect at least 10,000 events for each sample.[5] e. Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). Gate out doublets and cell debris.
Signaling Pathways and Visualizations
Gemcitabine-induced DNA damage and replication stress trigger the activation of cell cycle checkpoint signaling pathways.[8] These pathways, primarily mediated by the kinases ATM, ATR, Chk1, and Chk2, serve to halt cell cycle progression, allowing time for DNA repair.[9] If the damage is irreparable, these pathways can signal for apoptosis.
Caption: Signaling pathway of gemcitabine leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gemcitabine elaidate hydrochloride solubility for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gemcitabine Elaidate Hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic prodrug of the anticancer agent gemcitabine.[1][2] As a prodrug, it is converted by intracellular esterases into its active form, gemcitabine.[1][3] Gemcitabine is a nucleoside analog that primarily works by interfering with DNA synthesis, a critical process for the replication and survival of cancer cells.[4] Its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and are incorporated into the DNA strand, respectively. This leads to the termination of DNA chain elongation and ultimately triggers programmed cell death (apoptosis).[4]
Q2: What are the recommended solvents for dissolving this compound for in vitro use?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound. It is advisable to use fresh, high-purity DMSO to avoid solubility issues that can arise from moisture absorption.[5]
Q3: How should I prepare stock and working solutions of this compound?
Please refer to the detailed "Experimental Protocol: Preparation of this compound Solutions for In Vitro Assays" section below for a step-by-step guide.
Q4: What is the stability of this compound solutions?
Stock solutions of gemcitabine elaidate in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to prepare and use aqueous solutions on the same day.[7] For gemcitabine hydrochloride, the parent drug, reconstituted solutions in their original vials are chemically stable at room temperature for 35 days but may form crystals when stored at 4°C.[8]
Q5: I'm observing precipitation of the compound in my cell culture medium. What could be the cause and how can I troubleshoot this?
Precipitation in cell culture medium can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous medium is exceeded.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.[9] If a higher concentration is necessary, it is crucial to run a vehicle control to assess the solvent's effect on the cells.
-
When diluting the DMSO stock solution, add it to the medium slowly while vortexing or mixing to facilitate dissolution.
-
Consider performing a solubility test in your specific cell culture medium before proceeding with your experiment.
-
Quantitative Data Summary
The following table summarizes the solubility of gemcitabine and its elaidate derivative in various solvents. Please note that solubility can vary slightly between batches.
| Compound | Solvent | Temperature (°C) | Solubility | Citation(s) |
| Gemcitabine | DMSO | 25 | ~5 mg/mL | [7] |
| Gemcitabine | Ethanol | 25 | ~0.25 mg/mL | [7] |
| Gemcitabine | PBS (pH 7.2) | 25 | ~2 mg/mL | [7] |
| Gemcitabine Hydrochloride | PBS (pH 7.2) | 25 | ~10 mg/mL | [10] |
| Gemcitabine Elaidate | DMSO | 25 | < 1 mg/mL | [11] |
| This compound | DMSO | Not Specified | 5.64 mg/mL (10 mM) | [9] |
Experimental Protocols
Experimental Protocol: Preparation of this compound Solutions for In Vitro Assays
This protocol provides a step-by-step guide for the preparation of stock and working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[6]
-
Stock Solution Preparation (in DMSO):
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, which is approximately 5.64 mg/mL).[9]
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[9]
-
-
Storage of Stock Solution:
-
Working Solution Preparation (in Cell Culture Medium):
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
-
Prepare the final working solution by diluting the stock solution with pre-warmed cell culture medium.
-
Important: Add the DMSO stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally not exceeding 0.1%.[9]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Gemcitabine elaidate|210829-30-4|COA [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Gemcitabine elaidate Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Gemcitabine Elaidate Hydrochloride in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of gemcitabine elaidate hydrochloride for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve this compound for my cell culture experiments?
A1: this compound is a lipophilic prodrug of gemcitabine and requires a specific dissolution procedure for optimal results in cell culture. The recommended method is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the recommended solvent for the initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] A stock solution of 10 mM in DMSO can be prepared.[1]
Q3: What should I do if the compound doesn't dissolve completely or precipitates upon dilution?
A3: If you observe precipitation or incomplete dissolution, gentle warming in a hot water bath or sonication can be used to aid in dissolving the compound.[2][3] When diluting the stock solution into your aqueous cell culture medium, it is crucial to add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. This minimizes the risk of precipitation.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can have physiological effects on cells. A general recommendation is to not exceed a final DMSO concentration of 0.1%.[1] It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How should I store the stock solution of this compound?
A5: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] If a clear solution is prepared, it can be stored at 4°C for up to a week, but prolonged storage may lead to a loss of efficacy.[1] If the prepared solution is a suspension, it is recommended to prepare it fresh for each use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture medium | The compound's low aqueous solubility is exceeded. | - Add the DMSO stock solution dropwise to the medium while vortexing. - Ensure the final concentration of the compound in the medium does not exceed its solubility limit. - Perform a serial dilution of the stock solution in the medium. |
| Inconsistent experimental results | - Improper dissolution leading to inaccurate concentration. - Degradation of the compound. | - Ensure the compound is fully dissolved in the stock solution using sonication or gentle warming if necessary.[2][3] - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions properly at -80°C.[1] |
| Observed cellular toxicity in vehicle control | The final DMSO concentration is too high. | - Reduce the final DMSO concentration to below 0.1%.[1] - Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 564.11 g/mol ).[1]
-
Adding Solvent: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.64 mg of the compound in 1 mL of DMSO.[1]
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes or gently warm it to ensure complete dissolution.[2][3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Preparation of Working Solution for Cell Treatment
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: In a sterile tube, perform a serial dilution of the stock solution with your complete cell culture medium to achieve the desired final concentrations for your experiment. Remember to add the stock solution to the medium and not the other way around, while gently mixing.
-
Final DMSO Concentration Check: Calculate the final DMSO concentration in your working solutions and ensure it remains below 0.1%.[1]
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentration of this compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, corresponding to the highest concentration of the compound used.
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility |
| DMSO | 5.64 mg/mL (10 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.74 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.74 mM) (Suspended solution)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.74 mM)[2] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of gemcitabine elaidate.
Experimental Workflow
Caption: Workflow for preparing and using gemcitabine elaidate HCl.
References
Technical Support Center: Stability of Gemcitabine Elaidate Hydrochloride in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemcitabine elaidate hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Question: Why is my this compound not dissolving in aqueous buffers?
Answer: this compound is a lipophilic derivative of gemcitabine and has very low solubility in water. Direct dissolution in aqueous buffers is often challenging.
-
Cause: The presence of the long-chain fatty acid, elaidic acid, esterified to the 5' position of gemcitabine significantly increases its lipophilicity.
-
Solution:
-
Use of Co-solvents: Initially, dissolve the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect the experiment's outcome.
-
Sonication: After adding the compound to the solvent, sonication can help to break up aggregates and facilitate dissolution.
-
Formulation Aids: For in vivo studies or cell culture experiments, formulation strategies involving surfactants or cyclodextrins may be necessary to improve solubility.
-
Question: I am observing precipitation in my aqueous solution of this compound over time. What is causing this?
Answer: Precipitation of this compound from an aqueous solution, even after initial dissolution with a co-solvent, can occur due to its low thermodynamic solubility in water.
-
Cause: The compound may be in a supersaturated state after dilution from an organic stock solution. Over time, it can equilibrate and precipitate out of the solution. This can be influenced by temperature changes or pH shifts.
-
Solution:
-
Prepare Fresh Solutions: Due to its instability in aqueous solutions, it is recommended to prepare solutions fresh before each experiment.
-
Storage Conditions: If short-term storage is necessary, keep the solution at a constant temperature. Avoid freeze-thaw cycles. For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C is recommended.[1]
-
Solubility Limits: Determine the kinetic solubility of this compound in your specific aqueous buffer system to ensure you are working below the concentration at which precipitation is likely to occur.
-
Question: My analytical results show the presence of gemcitabine in my this compound solution. Is this expected?
Answer: Yes, the presence of gemcitabine is an expected degradation product of this compound in aqueous solutions.
-
Cause: Gemcitabine elaidate is a prodrug of gemcitabine. The ester bond linking elaidic acid to gemcitabine is susceptible to hydrolysis in aqueous environments, releasing the parent drug, gemcitabine.[2] This hydrolysis can be catalyzed by acidic or basic conditions and enzymes.
-
Solution:
-
pH Control: The rate of hydrolysis is pH-dependent. To minimize chemical hydrolysis, conduct experiments at a pH where the ester linkage is most stable, which is typically in the neutral to slightly acidic range. However, the stability of the resulting gemcitabine is also pH-dependent, with maximum stability observed between pH 7 and 9.5.[3]
-
Analytical Monitoring: Use a stability-indicating analytical method, such as a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method, that can separate and quantify both the lipophilic this compound and the more hydrophilic gemcitabine.
-
Question: I am seeing more degradation products than just gemcitabine. What are these and why are they forming?
Answer: Once gemcitabine is formed from the hydrolysis of gemcitabine elaidate, it can further degrade into other known products.
-
Cause: The degradation of gemcitabine in aqueous solutions is well-documented. In acidic solutions, deamination can occur, leading to the formation of its uridine analogue.[4] Under basic conditions, anomerization and other hydrolytic products can be formed.[4]
-
Solution:
-
Forced Degradation Studies: To identify potential degradation products in your specific experimental conditions, it is advisable to perform forced degradation studies. This involves exposing this compound to stress conditions such as strong acid, strong base, oxidation, and heat.[5][6]
-
Literature Review: The degradation pathways of gemcitabine hydrochloride have been studied and can provide guidance on the potential impurities to expect.[3][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway is the hydrolysis of the 5'-elaidate ester bond to yield gemcitabine and elaidic acid. This is followed by the subsequent degradation of gemcitabine itself, which is pH-dependent.
Q2: What are the recommended storage conditions for this compound?
For the solid powder, storage at -20°C for the long term is recommended.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] Aqueous solutions are unstable and should be prepared fresh for use.
Q3: What factors can influence the stability of this compound in aqueous solutions?
The main factors are pH, temperature, and the presence of esterases.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Esterases: In biological systems, esterases will rapidly convert gemcitabine elaidate to gemcitabine.[2]
Q4: How can I analyze the stability of this compound in my samples?
A stability-indicating analytical method is required. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended. Due to the significant difference in lipophilicity between gemcitabine elaidate (lipophilic) and its primary degradant gemcitabine (hydrophilic), a gradient elution method is likely necessary for simultaneous quantification.
Data Presentation
Table 1: Stability of Gemcitabine Hydrochloride (Degradation Product) in Aqueous Solution under Different Conditions
| Condition | Temperature | Duration | Remaining Gemcitabine | Degradation Products | Reference |
| 0.1 N HCl | 40°C | 4 weeks | ~86% | Uridine analogue (from deamination) | [4] |
| 0.1 N NaOH | 40°C | 4 weeks | ~72% | α-anomer, uridine hydrolysis products | [4] |
| pH 3.2 | Various | - | Follows pseudo first-order kinetics | Uridine analogue, diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines, O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine | [7] |
| Strong Acid (1 N HCl) | 70°C | 7 days | >90% | - | [6] |
| Strong Base (1 N NaOH) | 70°C | 7 days | >90% | - | [6] |
| Oxidative (3% H2O2) | 70°C | 7 days | <90% | - | [6] |
| Thermal (Aqueous) | 70°C | 7 days | <90% | - | [6] |
Note: This table summarizes the stability of gemcitabine hydrochloride, the primary active metabolite formed after the hydrolysis of this compound.
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous buffer at a specific pH and temperature.
1. Materials and Reagents:
-
This compound
-
Gemcitabine hydrochloride reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using sonication if necessary.
3. Preparation of Test Solution:
-
Dilute the DMSO stock solution with the pre-warmed aqueous buffer to the desired final concentration (e.g., 10 µg/mL).
-
Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize its effect on the experiment and solubility.
-
Prepare a sufficient volume of the test solution for all time points.
4. Stability Study:
-
Incubate the test solution at the desired temperature (e.g., 37°C) in a controlled environment.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench the degradation by diluting the aliquot with the initial mobile phase (high organic content) and store at a low temperature (e.g., 4°C) until analysis to prevent further degradation.
5. HPLC Analysis (Proposed Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a higher aqueous content to retain gemcitabine.
-
Ramp up to a higher organic content to elute this compound.
-
A suggested starting point: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
6. Data Analysis:
-
Prepare a calibration curve for both this compound and gemcitabine reference standards.
-
Quantify the concentration of this compound remaining and the concentration of gemcitabine formed at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing of poorly soluble compounds.
References
- 1. Validated RP-HPLC method for the simultaneous analysis of gemcitabine and LY-364947 in liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gemcitabine Elaidate Hydrochloride in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemcitabine elaidate hydrochloride in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lipophilic prodrug of the anticancer agent gemcitabine. Its lipophilicity allows for increased cellular uptake. Once inside the cell, it is converted by esterases to gemcitabine. Gemcitabine is then phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. The primary on-target effect is the inhibition of DNA synthesis. dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
Q2: What are the known off-target effects of this compound in preclinical models?
Preclinical studies have indicated several off-target effects, primarily related to toxicity and the modulation of cellular signaling pathways beyond DNA synthesis inhibition.
-
Toxicity: Dose-dependent toxicity has been observed in various models. High doses can lead to significant weight loss, myelosuppression (particularly neutropenia), and in some cases, lethal toxicity. Specific toxicities such as bone marrow hypoplasia, cystitis, and intestinal necrosis have been reported at high concentrations in dog models.
-
Signaling Pathway Modulation: Gemcitabine, the active metabolite, has been shown to activate DNA damage response pathways, including the ATM/Chk2 and ATR/Chk1 pathways. Furthermore, resistance to gemcitabine has been linked to the activation of pro-survival signaling pathways such as PI3K/AKT/mTOR and MAPK. While direct evidence for gemcitabine elaidate is still emerging, its conversion to gemcitabine suggests a similar impact on these pathways.
Q3: How does the toxicity of gemcitabine elaidate compare to its parent drug, gemcitabine?
As a prodrug, the toxicity profile of gemcitabine elaidate is related to the release of gemcitabine. However, its different pharmacokinetic properties can influence the toxicity profile. Some studies suggest that the lipophilic nature of gemcitabine elaidate may lead to a different biodistribution and potentially altered toxicity compared to gemcitabine. For instance, a study in mice indicated that the timing of gemcitabine administration can significantly impact its toxicity, with administration during the active phase of the animals leading to higher toxicity.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or animal mortality in in-vivo experiments.
Possible Causes:
-
Dose: The dose of this compound may be too high for the specific animal model and strain. A dose of 15 mg/kg administered orally once daily for 5 doses has been reported as highly toxic in a human colon cancer xenograft model.
-
Dosing Schedule: The frequency and duration of administration can significantly impact toxicity. Continuous daily dosing may lead to cumulative toxicity.
-
Animal Strain and Health Status: The sensitivity to chemotherapeutic agents can vary between different strains of mice or other animal models. The overall health of the animals can also be a contributing factor.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) will affect the bioavailability and peak plasma concentrations, thereby influencing toxicity.
Troubleshooting Steps:
-
Review Dosing: Compare your dosing regimen to published studies. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
Adjust Dosing Schedule: If cumulative toxicity is suspected, consider introducing drug-free intervals or reducing the frequency of administration.
-
Monitor Animal Health Closely: Implement a robust monitoring plan that includes daily body weight measurements, assessment of general appearance and behavior, and regular blood counts to detect early signs of toxicity like myelosuppression.
-
Consult Literature for Model-Specific Data: Search for preclinical studies that have used gemcitabine elaidate or gemcitabine in the same animal model and strain to inform your experimental design.
Issue 2: Lack of efficacy or development of resistance in tumor models.
Possible Causes:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration of active metabolites within the tumor tissue.
-
Activation of Resistance Pathways: Tumor cells may develop resistance to gemcitabine through the upregulation of pro-survival signaling pathways such as PI3K/AKT/mTOR and MAPK.
-
Tumor Microenvironment: The tumor microenvironment can influence drug delivery and efficacy.
Troubleshooting Steps:
-
Dose Optimization: If toxicity is not a limiting factor, consider a dose-escalation study to determine if higher doses improve efficacy.
-
Combination Therapy: Explore combining this compound with inhibitors of known resistance pathways (e.g., PI3K inhibitors, MAPK inhibitors) to enhance its anti-tumor activity.
-
Analyze Tumor Tissue: If possible, analyze tumor samples from treated animals to assess the activation status of key signaling pathways (e.g., phosphorylated AKT, ERK) to identify potential resistance mechanisms.
-
Evaluate Drug Delivery: Consider using imaging techniques or measuring drug concentrations in tumor tissue to ensure adequate drug delivery to the target site.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| L1210/L5 | Leukemia | 0.0033 |
| L4A6 | Leukemia | 16.0 |
| BCLO | Leukemia | 0.0042 |
| Bara-C | Leukemia | 13.0 |
| C26-A | Colon Cancer | 0.0015 |
| C26-G | Colon Cancer | 0.03 |
| A2780 | Ovarian Cancer | 0.0025 |
| AG6000 | Ovarian Cancer | 91 |
| THX | Melanoma | 0.0040 |
| LOX | Melanoma | 0.0077 |
| MOLT4 | Leukemia | 0.028 |
| MOLT4/C8 | Leukemia | 0.088 |
Table 2: Preclinical Toxicity of Gemcitabine and its Derivatives
| Compound | Animal Model | Route of Administration | Dose | Observed Toxicity |
| Gemcitabine Elaidate | Mice (Human Colon Cancer Xenograft) | Oral | 15 mg/kg (daily for 5 days) | Highly toxic |
| Gemcitabine | Dogs | Intravesical | 1 g | Severe bone marrow hypoplasia, cystitis, intestinal necrosis |
| Gemcitabine | Mice | Intraperitoneal | 200 mg/kg (every 3 days for 10 days) | Lethal toxicity in 6% of mice, significant body weight loss, neutropenia |
Experimental Protocols
1. In Vivo Toxicity Assessment of Gemcitabine in Mice
This protocol is adapted from a study investigating the chronopharmacology of gemcitabine and can be a starting point for designing toxicity studies for gemcitabine elaidate.
-
Animal Model: Male B6D2F1 mice, 7-9 weeks old.
-
Housing: Animals should be synchronized to a 12-hour light/12-hour dark cycle for at least 3 weeks before the experiment.
-
Drug Preparation: Gemcitabine hydrochloride should be dissolved in sterile 0.9% NaCl solution.
-
Dosing:
-
Multiple Dose Study: Administer gemcitabine (e.g., 120, 160, or 200 mg/kg) via intraperitoneal injection every 3 days for a total of four injections.
-
Single Dose Study: Administer a single dose of gemcitabine (e.g., 400 mg/kg) via intraperitoneal injection.
-
-
Toxicity Monitoring:
-
Mortality: Record the number of deaths daily.
-
Body Weight: Measure the body weight of each animal daily.
-
Hematology: Collect blood samples at specified time points (e.g., daily for 6 days) to perform complete blood counts, with a focus on neutrophil counts.
-
-
Data Analysis: Analyze changes in body weight and neutrophil counts over time. Determine the percentage of lethal toxicity at each dose level.
2. Human Tumor Xenograft Model
This is a general protocol for establishing a subcutaneous xenograft model. Specific cell lines and drug concentrations will need to be optimized.
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116 for colon cancer) in the appropriate medium supplemented with fetal bovine serum.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a caliper 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
-
Treatment:
-
When tumors reach a specific size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target signaling pathways affected by Gemcitabine.
Caption: General experimental workflow for a xenograft study.
References
Technical Support Center: Acquired Resistance to Gemcitabine Elaidate Hydrochloride
Welcome to the technical support center for researchers working with gemcitabine elaidate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on the mechanisms of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of gemcitabine elaidate in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to gemcitabine and its derivatives, including gemcitabine elaidate, is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
Reduced Intracellular Drug Accumulation: While gemcitabine elaidate is designed to bypass the primary gemcitabine transporter, hENT1, due to its lipophilicity, other less characterized transport mechanisms might be altered.[1][2][3]
-
Impaired Drug Activation: Gemcitabine elaidate is a prodrug that requires intracellular conversion to its active phosphorylated forms. A key rate-limiting step is the initial phosphorylation by deoxycytidine kinase (dCK).[4][5][6][7] Reduced expression or inactivating mutations in dCK are a common cause of acquired resistance.[4][8]
-
Alterations in Drug Targets: The active diphosphate metabolite of gemcitabine inhibits ribonucleotide reductase (RR), an enzyme essential for DNA synthesis.[9][10][11][12][13] Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase can lead to resistance.[9][10][14]
-
Enhanced Drug Inactivation: The enzyme cytidine deaminase (CDA) can deaminate gemcitabine, rendering it inactive. Increased CDA activity can contribute to resistance.[15][16]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways such as PI3K/AKT/mTOR and STAT3 can promote cell survival and counteract the cytotoxic effects of the drug.[1][17][18][19][20]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[15][21][22]
Q2: How does resistance to gemcitabine elaidate differ from resistance to standard gemcitabine?
A2: The primary difference lies in the cellular uptake mechanism. Standard gemcitabine is hydrophilic and largely dependent on the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry.[23][24][25][26][27][28] Therefore, downregulation of hENT1 is a major mechanism of resistance to gemcitabine.[21][23][27] Gemcitabine elaidate, a lipophilic conjugate, can enter cells more readily via passive diffusion across the cell membrane, independent of hENT1 expression.[1][2][3] Consequently, resistance mechanisms related to reduced hENT1 expression are less likely to be the primary driver of resistance to gemcitabine elaidate. However, other mechanisms, such as altered drug metabolism (dCK, CDA) and target modifications (RRM1/RRM2), remain critical for both drugs.
Q3: We have developed a gemcitabine elaidate-resistant cell line. What are the initial steps to characterize the resistance mechanism?
A3: A stepwise approach is recommended:
-
Confirm the Resistance Phenotype: Determine the half-maximal inhibitory concentration (IC50) of gemcitabine elaidate in your resistant cell line compared to the parental, sensitive cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). A significant increase in the IC50 value confirms resistance.
-
Investigate Drug Metabolism Enzymes:
-
Deoxycytidine Kinase (dCK): Analyze dCK expression at both the mRNA (qRT-PCR) and protein (Western blot) levels. A significant decrease in the resistant line is a strong indicator of this resistance mechanism.[4][5]
-
Cytidine Deaminase (CDA): Similarly, assess CDA expression levels. An increase in CDA may suggest enhanced drug inactivation.[16]
-
-
Examine the Drug Target:
-
Assess Cellular Uptake (for comprehensive analysis): While gemcitabine elaidate is less dependent on transporters, you can perform cellular uptake assays using radiolabeled or fluorescently tagged gemcitabine elaidate to rule out any unexpected alterations in drug accumulation.
Troubleshooting Guides
Problem: Inconsistent IC50 values for gemcitabine elaidate in our cell line.
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using a consistent passage number for your experiments. Genetic drift can occur over time, affecting drug sensitivity. Regularly thaw a fresh vial of cells. |
| Drug Stability | Gemcitabine elaidate, like many lipid conjugates, may be sensitive to storage conditions and repeated freeze-thaw cycles. Prepare fresh drug dilutions from a stock solution for each experiment. |
| Assay Variability | Optimize your cell viability assay. Ensure consistent cell seeding density and incubation times. Check for edge effects in multi-well plates. |
| Mycoplasma Contamination | Test your cell lines for mycoplasma contamination, as this can significantly alter cellular metabolism and drug response. |
Problem: Our resistant cell line shows no change in dCK or RRM1 expression.
| Potential Cause | Troubleshooting Step |
| Alternative Resistance Mechanisms | Investigate other potential mechanisms. Analyze the expression of CDA.[16] |
| Activation of Survival Pathways | Perform Western blot analysis to check for the phosphorylation status (activation) of key proteins in pro-survival pathways, such as Akt and STAT3.[17][18] |
| EMT Phenotype | Examine cell morphology for changes consistent with EMT (e.g., more elongated, spindle-like shape).[15][16] Analyze the expression of EMT markers like E-cadherin and N-cadherin.[21] |
| Drug Efflux | Although less common for gemcitabine, consider the possibility of increased expression of ATP-binding cassette (ABC) transporters.[22] |
Quantitative Data Summary
Table 1: Example IC50 Values for Gemcitabine and Gemcitabine Elaidate in Sensitive and Resistant Pancreatic Cancer Cell Lines.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| MIA PaCa-2 (Parental) | Gemcitabine | 10 ± 1 | - | [1] |
| MIA PaCa-2 (Parental) | Gemcitabine Elaidate | 1.0 ± 0.2 | - | [1] |
| SW1990 (Parental) | Gemcitabine | 0.07 ± 0.0021 | - | [29] |
| SW1990/Gemcitabine (Resistant) | Gemcitabine | 87.5 ± 3.24 | ~1250 | [29] |
| MiaPaCa-2 (Parental) | Gemcitabine | ~0.02 | - | [16] |
| MiaPaCa-2 (GR300, Resistant) | Gemcitabine | ~0.3 | ~15 | [16] |
| MiaPaCa-2 (GR800, Resistant) | Gemcitabine | ~0.8 | ~40 | [16] |
| MiaPaCa-2 (GR2000, Resistant) | Gemcitabine | ~2.0 | ~100 | [16] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of gemcitabine elaidate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression (dCK, RRM1, p-Akt)
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against dCK, RRM1, p-Akt, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression (dCK, RRM1)
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol, RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Visualizations
Caption: Gemcitabine elaidate metabolism and sites of resistance.
Caption: Experimental workflow for resistance mechanism analysis.
References
- 1. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical and genetic evaluation of deoxycytidine kinase in pancreatic cancer: relationship to molecular mechanisms of gemcitabine resistance and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical and Genetic Evaluation of Deoxycytidine Kinase in Pancreatic Cancer: Relationship to Molecular Mechanisms of Gemcitabine Resistance and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dCK negatively regulates the NRF2/ARE axis and ROS production in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribonucleotide reductase is an effective target to overcome gemcitabine resistance in gemcitabine-resistant pancreatic cancer cells with dual resistant factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo induction of resistance to gemcitabine results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acquired resistance to gemcitabine and cross-resistance in human pancreatic cancer clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors. | The Department of Pharmacology [pharmacology.arizona.edu]
- 16. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Molecular mechanisms of acquired gemcitabine resistance in pancreatic cancer [scholarworks.indianapolis.iu.edu]
- 19. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EMT-Induced Gemcitabine Resistance in Pancreatic Cancer Involves the Functional Loss of Equilibrative Nucleoside Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determinants of sensitivity and resistance to gemcitabine: The roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Human equilibrative nucleoside transporter 1 is associated with the chemosensitivity of gemcitabine in human pancreatic adenocarcinoma and biliary tract carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Predictive role of human equilibrative nucleoside transporter 1 in patients with pancreatic cancer treated by curative resection and gemcitabine-only adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Harnessing gemcitabine metabolism: a step towards personalized medicine for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in gemcitabine elaidate hydrochloride experiments
Welcome to the technical support center for gemcitabine elaidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lipophilic prodrug of gemcitabine. Due to its fatty acid component, it can more readily cross cell membranes, in part through passive diffusion, bypassing the reliance on human equilibrative nucleoside transporter 1 (hENT1) which is a primary uptake route for gemcitabine.[1][2] Once inside the cell, it is hydrolyzed by intracellular esterases to release gemcitabine.[3][4] Gemcitabine is then sequentially phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3][4][5] The diphosphate form inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[3][4] The triphosphate form is incorporated into DNA, causing chain termination and inducing apoptosis.[3][4][5]
Q2: How does the lipophilic nature of gemcitabine elaidate affect its experimental use compared to standard gemcitabine?
A2: The lipophilicity of gemcitabine elaidate leads to several key differences in experimental handling and outcomes:
-
Cellular Uptake: It exhibits increased cellular uptake and accumulation compared to gemcitabine because it is less dependent on the expression levels of nucleoside transporters like hENT1.[1][2][3] This can lead to greater potency in cells with low hENT1 expression.
-
Metabolic Stability: The elaidate moiety offers some protection against rapid deamination by deoxycytidine deaminase, a major inactivation pathway for gemcitabine in the bloodstream and some tissues.[3][4][6]
-
Solubility: Gemcitabine elaidate is more soluble in organic solvents and lipids, which needs to be considered when preparing stock solutions and formulations.[3]
Q3: What are the best practices for preparing and storing this compound solutions?
A3: Due to its lipophilic nature, this compound requires careful preparation and storage:
-
Stock Solutions: It is advisable to prepare stock solutions in anhydrous organic solvents such as DMSO or ethanol.
-
Aqueous Solutions: For cell culture experiments, further dilutions from the stock solution into aqueous buffers or media should be made immediately before use. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis.
-
Storage Conditions: Stock solutions in organic solvents should be stored at -20°C or -80°C. Protect from light and moisture. Gemcitabine hydrochloride solutions are known to be sensitive to pH and temperature. Maximum stability for gemcitabine hydrochloride is in the pH range of 7-9.5, though solubility can be limited at pH ≥ 6.[7] Acidic conditions (e.g., pH 3.2) can lead to degradation into its uridine analogue and other products.[8][9] Refrigeration of concentrated aqueous solutions of gemcitabine hydrochloride (38 mg/mL) can lead to crystal formation that may not redissolve upon warming.[10]
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results (e.g., variable IC50 values)
| Potential Cause | Recommended Solution |
| Drug Solubility and Stability | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used. Gemcitabine hydrochloride has shown stability for at least 35 days at 4°C and 23°C when diluted in 0.9% sodium chloride or 5% dextrose injection.[10] However, gemcitabine elaidate's stability in aqueous media may differ. |
| Cell Line-Specific Factors | Different cell lines exhibit varying sensitivity to gemcitabine due to differences in the expression of nucleoside transporters (e.g., hENT1), and key metabolic enzymes like deoxycytidine kinase (dCK).[2][11] It is crucial to characterize the expression of these proteins in your cell model. IC50 values for gemcitabine can vary significantly between cell lines; for instance, some pancreatic cancer cell lines are more sensitive than others.[12] |
| Experimental Parameters | Inconsistencies in cell seeding density, incubation time, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to variable IC50 values.[13] Standardize these parameters across all experiments. Be aware that different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).[14] |
| Interaction with Serum Proteins | Gemcitabine has been shown to interact with human serum albumin (HSA).[15] The presence and concentration of serum in your culture medium could affect the free drug concentration and, consequently, its activity. Consider using serum-free medium or a standardized serum concentration in your experiments. |
Poor Drug Efficacy in In Vivo Models
| Potential Cause | Recommended Solution |
| Suboptimal Formulation/Delivery | The lipophilic nature of gemcitabine elaidate presents challenges for in vivo delivery. Simple aqueous solutions may not be optimal. Consider formulating the compound in a suitable vehicle, such as a lipid-based nanoformulation, to improve solubility, stability, and tumor targeting.[16][17] |
| Rapid Metabolism | Although more resistant to deamination than gemcitabine, in vivo metabolism can still be a factor. Pharmacokinetic studies are recommended to determine the half-life and bioavailability of your specific formulation. |
| Tumor Microenvironment Barriers | The dense stroma of some tumors, like pancreatic cancer, can impede drug penetration.[18] The experimental model chosen should be carefully considered to reflect the clinical setting. |
| Drug Resistance Mechanisms | Tumors can develop resistance to gemcitabine through various mechanisms, including downregulation of activating enzymes or upregulation of anti-apoptotic proteins.[2][19] Consider combination therapies that target these resistance pathways. |
Experimental Protocols & Data
Solubility of Gemcitabine (Active Metabolite)
| Solvent | Approximate Solubility |
| DMSO | ~5 mg/mL[20] |
| Ethanol | ~0.25 mg/mL[20] |
| PBS (pH 7.2) | ~2 mg/mL[20] |
| Water | 29.97 mg/mL[21] |
Note: This data is for gemcitabine. Gemcitabine elaidate, being more lipophilic, will have different solubility properties, generally favoring organic solvents.
Stability of Gemcitabine Hydrochloride in Solution
| Condition | Observation |
| 0.1 N HCl at 40°C | Deamination to its uridine analogue occurs. Approximately 86% remains after 4 weeks.[22] |
| 0.1 N NaOH at 40°C | Anomerization and formation of uridine hydrolysis products. Approximately 72% remains after 4 weeks.[22] |
| Aqueous solution at pH 3.2 | Degradation follows pseudo first-order kinetics. Major degradation products include the uridine analogue and diastereomeric 6-hydroxy-5,6-dihydro-2′-deoxy-2′,2′-difluorouridines.[9] |
| Refrigerated (4°C) at 38 mg/mL | Occasional formation of large crystals that do not redissolve upon warming.[10] |
Standard Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a fresh stock solution in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).[23]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
This compound Mechanism of Action
Caption: Intracellular activation pathway of gemcitabine elaidate.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Gemcitabine Oral Absorption as Determined by In Situ Intestinal Perfusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine versus Modified Gemcitabine: a review of several promising chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. researchgate.net [researchgate.net]
- 9. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 15. Experimental and Computational Investigation on the Interaction of Anticancer Drug Gemcitabine with Human Plasma Protein: Effect of Copresence of Ibuprofen on the Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Gemcitabine hydrochloride | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 22. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of oral gemcitabine elaidate hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of oral gemcitabine elaidate hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of standard gemcitabine hydrochloride so low?
A1: The oral bioavailability of gemcitabine hydrochloride is exceedingly limited (less than 10%) due to two primary factors:
-
Poor Gastrointestinal (GI) Absorption: Gemcitabine is a hydrophilic molecule, and its uptake from the intestine is dependent on nucleoside transporters (hENTs and hCNTs). This transport mechanism can become saturated.[1][2]
-
Rapid Systemic Metabolism: Gemcitabine undergoes extensive and rapid first-pass metabolism in the liver and intestines, primarily by the enzyme cytidine deaminase (CDA), which converts it to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU).[3][4]
Q2: What is the rationale behind using this compound for oral delivery?
A2: this compound is a lipophilic prodrug of gemcitabine. By attaching elaidic acid (a fatty acid) to the gemcitabine molecule, its lipophilicity is increased. This modification is designed to:
-
Enhance Intestinal Permeability: The increased lipophilicity allows the molecule to be absorbed through passive diffusion across the intestinal epithelium, bypassing the reliance on nucleoside transporters.[5][6]
-
Protect from Metabolism: The modification can protect gemcitabine from rapid deamination by CDA, allowing more of the active drug to reach systemic circulation.[]
Q3: What are some common formulation strategies to improve the oral bioavailability of gemcitabine and its derivatives?
A3: Several advanced formulation strategies are being explored, including:
-
Nanoparticles: Encapsulating gemcitabine or its derivatives in nanoparticles, such as those made from PLGA (poly lactic-co-glycolic acid) or solid lipids, can protect the drug from degradation and enhance its absorption.[8][9][10] Studies have shown that PLGA nanoparticles can enhance bioavailability by over 21-fold in rats.[8][10]
-
Micelles: Glycocholic acid-modified micelles have been used to load gemcitabine, improving its stability in the GI tract and facilitating permeation through intestinal barriers.[11][12][13][14]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like gemcitabine elaidate.[15]
Troubleshooting Guides
Problem 1: Low and Variable Drug Concentration in Plasma Samples
| Possible Cause | Troubleshooting Step |
| Incomplete drug release from the formulation. | Conduct in vitro dissolution/release studies under different pH conditions (simulating stomach and intestine) to ensure the formulation releases the drug as expected. |
| Poor absorption across the intestinal epithelium. | Evaluate the permeability of your formulation using in vitro models like Caco-2 cell monolayers or ex vivo models like the everted gut sac technique.[1] |
| High first-pass metabolism. | Co-administer with a cytidine deaminase (CDA) inhibitor, like tetrahydrouridine, in preclinical models to assess the impact of metabolism on bioavailability.[16] |
| Issues with the analytical method. | Validate your HPLC or LC-MS/MS method for linearity, accuracy, precision, and sensitivity in plasma. Ensure complete extraction of the drug from the plasma matrix.[17][18][19][20] |
Problem 2: High Inter-Individual Variability in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step |
| Differences in GI transit time and pH. | Standardize feeding protocols for animal studies (e.g., fasting overnight) to minimize variability in GI conditions. |
| Variability in metabolic enzyme activity. | Use a larger cohort of animals to obtain statistically significant data. Consider using animal models with more consistent genetic backgrounds. |
| Formulation instability. | Assess the physical and chemical stability of your formulation under storage and experimental conditions (temperature, pH).[9][21][22][23] |
Problem 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| In vitro model does not accurately reflect in vivo conditions. | Use more complex in vitro models that incorporate mucus layers or co-cultures of different cell types to better mimic the intestinal barrier. |
| Involvement of lymphatic transport. | For highly lipophilic formulations, consider the contribution of lymphatic transport, which is not accounted for in standard in vitro permeability assays. Quantify drug concentration in lymph fluid in animal models.[24] |
| Efflux transporter activity. | Investigate if gemcitabine or its elaidate form is a substrate for efflux transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), which can pump the drug back into the intestinal lumen.[25] |
Data Presentation
Table 1: Comparison of IC50 Values for Gemcitabine HCl and Gemcitabine Elaidate (L_GEM)
| Cell Line | Compound | IC50 (µM) after 48h |
| MIA PaCa-2 | Gemcitabine HCl | 10 ± 1 |
| MIA PaCa-2 | Gemcitabine Elaidate | 1.0 ± 0.2 |
| Data extracted from in vitro cytotoxicity assays.[5] |
Table 2: Pharmacokinetic Parameters of Oral Gemcitabine Formulations in Animal Models
| Formulation | Animal Model | Bioavailability (%) | Key Finding |
| Gemcitabine HCl Solution | Rats | < 10 | Low due to poor absorption and rapid metabolism.[3][11] |
| Gemcitabine HCl PLGA NPs | Rats | 21.47-fold increase | Nanoparticle formulation significantly improved bioavailability.[8][10] |
| Gemcitabine Elaidate (as D07001-F4, a SMEDDS) | Mice | 34 | Lipophilic prodrug in a self-microemulsifying system enhanced oral bioavailability.[15] |
| 5'-l-valyl-gemcitabine (V-Gem) | Mice | 16.7 (for gemcitabine) | Prodrug did not significantly increase systemic exposure to gemcitabine compared to oral gemcitabine.[4] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from methodologies used to assess intestinal drug permeability.[1]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add the this compound formulation to the apical (donor) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
Analyze the concentration of the drug in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the monolayer.
Protocol 2: Quantification of Gemcitabine in Plasma by RP-HPLC
This protocol is a generalized procedure based on established methods.[17][18][19][26]
-
Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma, add 1 mL of methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of gemcitabine hydrochloride into blank plasma.
-
Calculate the concentration in the test samples using the regression equation from the standard curve.
-
Visualizations
Caption: A typical experimental workflow for developing and evaluating oral formulations of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. Permeability of Gemcitabine and PBPK Modeling to Assess Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bioavailability and intestinal uptake of Gemcitabine HCl loaded PLGA nanoparticles after oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jgtps.com [jgtps.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo studies of pharmacokinetics and antitumor efficacy of D07001-F4, an oral gemcitabine formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Gemcitabine Oral Absorption as Determined by In Situ Intestinal Perfusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dial.uclouvain.be [dial.uclouvain.be]
- 23. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Targeting Lymphatics for Nanoparticle Drug Delivery [frontiersin.org]
- 25. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iajpr.com [iajpr.com]
Preventing precipitation of gemcitabine elaidate hydrochloride in stock solutions
Welcome to the technical support center for gemcitabine elaidate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in stock solutions.
Troubleshooting Guide: Preventing Precipitation
Problem: Precipitation observed in this compound stock solution upon preparation or storage.
This compound is a lipophilic prodrug of gemcitabine and is sparingly soluble in aqueous solutions. Precipitation can occur due to several factors, including solvent choice, concentration, temperature, and handling procedures.
Experimental Workflow for Preparing Stock Solutions
Dose-response curve optimization for gemcitabine elaidate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of dose-response curves for gemcitabine elaidate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as CP-4126 or CO-101) is a lipophilic prodrug of the chemotherapeutic agent gemcitabine.[1][2] It is a fatty acid derivative of gemcitabine, designed to overcome some of the limitations of the parent drug.[3][4]
Q2: What is the mechanism of action of Gemcitabine Elaidate?
Gemcitabine elaidate is designed to enter cells more easily than gemcitabine due to its lipophilic nature.[2] Once inside the cell, it is converted by intracellular esterases to gemcitabine.[1][2] Gemcitabine is then phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[5][6] These metabolites inhibit DNA synthesis and induce cell death by two main mechanisms:[2][5][6]
-
dFdCDP inhibits ribonucleotide reductase, which reduces the pool of deoxynucleotides required for DNA synthesis.[5][6]
-
dFdCTP is incorporated into the DNA strand, leading to the termination of DNA elongation and triggering apoptosis.[5][6]
Q3: What are the advantages of Gemcitabine Elaidate over standard Gemcitabine?
The primary advantage of gemcitabine elaidate is its ability to enter tumor cells independently of the human equilibrate nucleoside transporter-1 (hENT1).[3][4][7] Standard gemcitabine is hydrophilic and relies on hENT1 for cellular uptake; low expression of this transporter can lead to drug resistance.[3][7] As a lipophilic compound, gemcitabine elaidate can diffuse more easily across the cell membrane, potentially bypassing this resistance mechanism.[3][4][8] It is also designed to be more stable and less susceptible to metabolic degradation.[3][4]
Q4: How should I dissolve and store this compound?
For in vitro experiments, gemcitabine elaidate is typically dissolved in a suitable organic solvent like DMSO to create a stock solution. For gemcitabine hydrochloride, it's important to be aware of its stability. Reconstituted solutions of gemcitabine hydrochloride (38 mg/mL) are chemically stable at room temperature for up to 35 days.[9][10] However, refrigeration (4°C) of concentrated solutions can lead to the formation of large crystals that do not redissolve upon warming.[9][10] It is recommended to store stock solutions in small aliquots at room temperature or as specified by the manufacturer to avoid repeated freeze-thaw cycles and potential crystallization.[10]
Q5: In which cell lines has Gemcitabine Elaidate been tested?
Gemcitabine elaidate has been evaluated in various cancer cell lines. A notable example is the MIA PaCa-2 human pancreatic cancer cell line, which is known to have a KRAS mutation.[3][4] Studies have shown its efficacy in both gemcitabine-sensitive and resistant cell lines.[1]
Troubleshooting Guide
Problem: My IC50 values for gemcitabine elaidate are inconsistent between experiments.
-
Possible Cause 1: Drug Stability. As mentioned in the FAQs, gemcitabine hydrochloride solutions can be unstable under certain storage conditions.[9][10] Inconsistent results can arise if the drug has precipitated or degraded.
-
Possible Cause 2: Cell Health and Density. Variations in cell health, passage number, and seeding density can significantly impact drug sensitivity and lead to variable IC50 values.
-
Solution: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Optimize your cell seeding density to ensure that cells in the control wells do not become over-confluent by the end of the assay, while having enough cells for a robust signal.
-
-
Possible Cause 3: Assay Variability. Inherent variability in assays like the MTT assay can contribute to inconsistent results.
-
Solution: Ensure thorough mixing at each step, especially after adding the MTT reagent and the solubilizing solvent. Check for and exclude bubbles in the wells before reading the plate. Include appropriate controls (untreated, vehicle-only) and run replicates for each concentration.
-
Problem: I am not observing the expected cytotoxicity in my cancer cell line.
-
Possible Cause 1: Intrinsic or Acquired Resistance. The cell line you are using may have intrinsic resistance to gemcitabine. Resistance can be mediated by the activation of survival signaling pathways, such as PI3K/AKT and MEK/ERK, often downstream of KRAS mutations.[3][8][11]
-
Solution: Verify the sensitivity of your cell line to standard gemcitabine first. Consider using a positive control cell line known to be sensitive. If resistance is suspected, you may need to investigate the underlying mechanisms, such as the status of the KRAS, PI3K, or ERK pathways.[3] Combination therapy with inhibitors of these pathways, such as ONC201, has been shown to enhance the efficacy of gemcitabine elaidate.[3][11]
-
-
Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects of gemcitabine elaidate are time-dependent. An incubation period that is too short may not be sufficient to observe significant cell death.
-
Possible Cause 3: Drug Concentration Range. The concentration range you are testing might be too low.
-
Solution: Widen the range of concentrations in your dose-response experiment. Start with a broad range (e.g., from nanomolar to high micromolar) to identify the effective concentration window for your cell line.
-
Problem: My dose-response curve is not sigmoidal (it's flat or irregular).
-
Possible Cause 1: Solubility Issues. Gemcitabine elaidate is lipophilic. If it is not fully dissolved in the culture medium, the actual concentration delivered to the cells will be lower than intended and inconsistent across wells, leading to an irregular curve.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not be toxic to the cells and to keep the drug in solution. Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
-
-
Possible Cause 2: Incorrect Data Normalization. Improperly normalized data can distort the shape of the dose-response curve.
-
Solution: Normalize your data to the vehicle-treated control wells (representing 100% viability) and a background control with no cells (representing 0% viability). Plot cell viability (%) against the log of the drug concentration.
-
-
Possible Cause 3: Cytostatic vs. Cytotoxic Effects. At lower concentrations, the drug might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which can lead to a plateau at a certain level of viability.
-
Solution: Complement your viability assay (like MTT, which measures metabolic activity) with an assay that directly measures cell death, such as an apoptosis assay (e.g., Annexin V staining) or a cytotoxicity assay (e.g., LDH release).[3]
-
Experimental Protocols
Cell Viability (MTT) Assay for Dose-Response Curve Determination
This protocol is a standard method for assessing the effect of gemcitabine elaidate on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine the appropriate seeding density. This should be optimized so that the cells in the control wells are approximately 80-90% confluent at the end of the experiment.
-
Seed the cells in a 96-well plate in a volume of 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of gemcitabine elaidate in the chosen vehicle (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the drug in complete culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations (or vehicle control) to the respective wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).[3][4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the live cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the % Viability against the logarithm of the drug concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[12]
-
Data Presentation
Table 1: Comparative IC50 Values of Gemcitabine vs. Gemcitabine Elaidate in MIA PaCa-2 Cells. [3][4]
| Compound | Incubation Time | IC50 (µM) |
| Gemcitabine | 48 hours | 10 ± 1 |
| Gemcitabine Elaidate | 48 hours | 1.0 ± 0.2 |
| Gemcitabine | 72 hours | 1 |
| Gemcitabine Elaidate | 72 hours | 0.340 |
Table 2: Cell Cycle Distribution of MIA PaCa-2 Cells after Treatment. [4]
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 59.72 ± 8.6 | 28.42 ± 5.6 | 11.82 ± 3 |
| Gemcitabine Elaidate | - | 40.3 ± 4.6 | 21.37 ± 6.2 |
| ONC201 | 72.31 ± 7.6 | 16.71 ± 3.2 | 10.93 ± 2.2 |
| Combination | 6.53 ± 1.5 | 19.36 ± 5.6 | 74.12 ± 11.6 |
Table 3: Apoptosis Induction in MIA PaCa-2 Cells after 24h Treatment. [3]
| Treatment | % Annexin V-Positive Cells |
| Untreated Control | 30.13 ± 2 |
| Gemcitabine Elaidate | 53.5 ± 5.35 |
| ONC201 | 48.6 ± 8.3 |
| Combination | 76.30 ± 8.6 |
Mandatory Visualizations
Caption: Mechanism of action of Gemcitabine Elaidate.
Caption: Experimental workflow for dose-response curve determination.
Caption: Signaling pathways contributing to gemcitabine resistance.
References
- 1. glpbio.com [glpbio.com]
- 2. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Gemcitabine Elaidate Hydrochloride Poised to Overcome hENT1-Deficiency Mediated Gemcitabine Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gemcitabine elaidate hydrochloride and conventional gemcitabine, with a focus on their efficacy in cancer cells deficient in the human equilibrative nucleoside transporter 1 (hENT1). This deficiency is a known mechanism of resistance to gemcitabine.
Gemcitabine, a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer, is a hydrophilic molecule that relies on specialized transporter proteins to enter cancer cells.[1][2] The primary and most efficient of these is hENT1.[1][2] Consequently, cancer cells with low or absent hENT1 expression exhibit significant resistance to gemcitabine, leading to treatment failure.[3][4] this compound (also known as CP-4126 or CO-101) is a lipophilic prodrug of gemcitabine, designed to bypass this critical resistance mechanism.[5][] By attaching elaidic acid, a fatty acid, to the 5' position of gemcitabine, this derivative is rendered more lipophilic, enabling it to traverse the cell membrane via passive diffusion, independent of hENT1.[][7][8][9]
Mechanism of Action: Bypassing the Transporter
The fundamental difference in the mechanism of action between gemcitabine and its elaidate derivative lies in their cellular uptake.
Gemcitabine: As a hydrophilic molecule, gemcitabine's entry into the cell is predominantly mediated by hENT1.[10][11] Once inside, it is sequentially phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[11][12] These active metabolites exert their cytotoxic effects by inhibiting ribonucleotide reductase and by being incorporated into DNA, which ultimately halts DNA synthesis and leads to apoptosis.[12] In hENT1-deficient cells, the reduced uptake of gemcitabine leads to insufficient intracellular concentrations of its active metabolites, thereby conferring resistance.[3]
This compound: This lipophilic prodrug is designed to circumvent hENT1 dependency.[5][] Due to its fatty acid component, it can passively diffuse across the lipid bilayer of the cell membrane.[7][9] Once inside the cell, intracellular esterases cleave the elaidic acid moiety, releasing gemcitabine.[][8][9] The released gemcitabine is then phosphorylated by dCK into its active forms, following the same downstream cytotoxic pathway as conventional gemcitabine.[][8][9]
dot
Caption: Cellular uptake and activation pathways of Gemcitabine vs. Gemcitabine Elaidate.
Performance in hENT1-Deficient Environments: Experimental Data
Experimental evidence supports the hypothesis that gemcitabine elaidate can overcome hENT1-deficiency-mediated resistance. A key study by Bergman et al. demonstrated that the inhibition of nucleoside transport significantly increased the half-maximal inhibitory concentration (IC50) of gemcitabine by up to 200-fold, while having no effect on the IC50 of gemcitabine elaidate (CP-4126).[13][14] This strongly suggests that gemcitabine elaidate's cytotoxicity is independent of these transporters.[13][14]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of gemcitabine and gemcitabine elaidate (CP-4126) in various cancer cell lines, including those with acquired resistance to gemcitabine or other nucleoside analogs. While the hENT1 status of all these cell lines is not explicitly detailed in the study, the data illustrates the potency of gemcitabine elaidate across a range of sensitivities to the parent drug.
| Cell Line | Cancer Type | Resistance Mechanism | Gemcitabine IC50 (µM) | Gemcitabine Elaidate (CP-4126) IC50 (µM) | Reference |
| L1210/L5 | Leukemia | Sensitive | 0.0033 | 16.0 | [10] |
| L4A6 | Leukemia | dCK deficient | >1000 | >1000 | [13] |
| C26-A | Colon Carcinoma | Sensitive | 0.0015 | 0.03 | [10] |
| C26-G | Colon Carcinoma | Gemcitabine resistant | 0.0025 | 91 | [10] |
| A2780 | Ovarian Carcinoma | Sensitive | 0.0040 | 0.0077 | [10] |
| AG6000 | Ovarian Carcinoma | Gemcitabine resistant | 0.028 | 0.088 | [10] |
dCK: deoxycytidine kinase
It is noteworthy that in dCK deficient cells (L4A6), both gemcitabine and gemcitabine elaidate were inactive, confirming that after cellular entry, gemcitabine elaidate relies on the same phosphorylation pathway for its cytotoxic effect.[13]
A clinical study further investigated the potential of gemcitabine elaidate (CO-1.01) in patients with gemcitabine-refractory metastatic pancreatic adenocarcinoma who had negative tumor hENT1 expression.[1][] While the study did not meet its primary endpoint, it was designed based on the premise of hENT1-independent uptake of gemcitabine elaidate.[1][]
Experimental Protocols
This section provides a summary of the methodologies used in the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 1.5 x 10^4 cells/well) and allowed to adhere for 24 hours.[14]
-
Drug Treatment: The cells are then treated with various concentrations of gemcitabine or this compound for a specified duration (e.g., 72 hours).[14]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14]
-
Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[14]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
dot
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Cellular Uptake Assay
This assay quantifies the amount of drug that enters the cells over a specific period.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.[15]
-
Drug Incubation: Cells are incubated with a known concentration of the drug (often radiolabeled for ease of detection, or for analysis by LC-MS/MS) for various time points.[15]
-
Washing: After incubation, the drug-containing medium is removed, and the cells are washed multiple times with a cold buffer to remove any extracellular drug.[15]
-
Cell Lysis: The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of drug in the cell lysate is quantified. If a radiolabeled drug is used, this can be done using a scintillation counter. For non-labeled drugs, techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed.[13]
-
Normalization: The intracellular drug concentration is typically normalized to the total protein content of the cell lysate.
Analysis of Phosphorylated Metabolites
This method is used to determine the extent to which the prodrug is converted to its active phosphorylated forms within the cell.
-
Cell Treatment and Lysis: Cells are treated with the drug, and then intracellular metabolites are extracted, often using an alcoholic solution.[13]
-
Sample Preparation: The cell extracts containing the phosphorylated metabolites of gemcitabine (dFdCMP, dFdCDP, and dFdCTP) are prepared for analysis. This may involve a dephosphorylation step using an enzyme like alkaline phosphatase to convert all phosphorylated forms back to the parent nucleoside for total phosphorylation measurement.[13]
-
LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different metabolites based on their chemical properties and then detects and quantifies them based on their mass-to-charge ratio.[13]
-
Data Analysis: The concentrations of the parent drug and its various phosphorylated metabolites are determined, providing insight into the efficiency of the intracellular activation pathway.
Summary and Future Perspectives
This compound presents a rational approach to overcoming one of the key mechanisms of gemcitabine resistance: deficient hENT1 transport. By virtue of its increased lipophilicity, it can enter cancer cells through passive diffusion, thereby bypassing the need for the hENT1 transporter. Once inside the cell, it is converted to gemcitabine and follows the same intracellular activation and cytotoxic pathways.
The preclinical data strongly supports the hENT1-independent activity of gemcitabine elaidate. However, clinical trial results in hENT1-negative pancreatic cancer patients have not yet demonstrated a significant survival benefit over standard therapies. This suggests that while overcoming the initial uptake barrier is a critical step, other resistance mechanisms, such as alterations in deoxycytidine kinase activity or other downstream pathways, may also play a significant role in the overall efficacy of gemcitabine-based therapies.
Future research should focus on a more comprehensive understanding of the resistance mechanisms to gemcitabine and its derivatives. The development of biomarkers beyond hENT1 status will be crucial for identifying patient populations most likely to benefit from novel therapeutic strategies like this compound. Furthermore, exploring combination therapies that target both uptake and downstream resistance pathways may unlock the full potential of such rationally designed prodrugs.
References
- 1. A phase II, open-label, multicenter study to evaluate the antitumor efficacy of CO-1.01 as second-line therapy for gemcitabine-refractory patients with stage IV pancreatic adenocarcinoma and negative tumor hENT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of oral CP-4126, a gemcitabine derivative, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer but Only with Low CDA mRNA [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 13. Determination of the phosphorylated metabolites of gemcitabine and of difluorodeoxyuridine by LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Gemcitabine and its Elaidate Derivative: A Guide for Researchers
This guide provides a detailed comparison of the cytotoxic effects of the standard chemotherapeutic agent gemcitabine and its lipophilic elaidate derivative. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Introduction: Overcoming Gemcitabine's Limitations
Gemcitabine is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[1][2] As a nucleoside analog, its efficacy is dependent on cellular uptake by human equilibrative nucleoside transporter 1 (hENT1).[3][4] However, low hENT1 expression in some tumors can lead to drug resistance.[5] To address this challenge, gemcitabine elaidate, a lipophilic prodrug, was developed. By covalently linking gemcitabine with elaidic acid, this derivative can traverse the biological membrane independently of hENT1, offering a potential strategy to circumvent this resistance mechanism.[5][6]
Mechanism of Action: A Tale of Two Uptake Pathways
Both gemcitabine and its elaidate derivative ultimately exert their cytotoxic effects through the same active metabolites. Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7][] These metabolites inhibit ribonucleotide reductase and are incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent apoptosis (programmed cell death).[7][9][10]
The critical difference lies in their cellular uptake. Gemcitabine, being hydrophilic, relies on the hENT1 transporter to enter the cell.[9] In contrast, the lipophilic nature of gemcitabine elaidate allows it to passively diffuse across the cell membrane.[6] Once inside, it is hydrolyzed by intracellular esterases to release the parent gemcitabine, which then undergoes activation.[7][] This hENT1-independent uptake is a key advantage of the elaidate derivative.[5]
Figure 1. Cellular uptake and activation pathways of Gemcitabine vs. Gemcitabine Elaidate.
Quantitative Data Presentation
The enhanced cytotoxicity of gemcitabine elaidate has been demonstrated in various pancreatic cancer cell lines. The following tables summarize the key quantitative data from comparative studies.
In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.
| Compound | Cell Line | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Citation |
| Gemcitabine | MIA PaCa-2 | 10 ± 1 | 1 | [6] |
| Gemcitabine Elaidate | MIA PaCa-2 | 1.0 ± 0.2 | 0.340 | [6] |
| Gemcitabine | BxPC-3 | 0.614 ± 0.07 | - | [5] |
| Gemcitabine Elaidate | BxPC-3 | 0.193 ± 0.06 | - | [5] |
Table 1: Comparative IC₅₀ values of Gemcitabine and Gemcitabine Elaidate in pancreatic cancer cell lines.
As shown in Table 1, gemcitabine elaidate consistently exhibits significantly lower IC₅₀ values compared to gemcitabine, indicating its superior cytotoxic potency in these cell lines.[5][6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The following data illustrates the comparative ability of gemcitabine and its elaidate derivative to induce apoptosis.
| Treatment (MIA PaCa-2 cells) | % Annexin V-Positive Cells (Apoptosis) | % DR5-Positive Cells | Citation |
| Untreated Control | 30.13 ± 2 | 4.1 ± 2.2 | [6] |
| Gemcitabine | - | 22.8 ± 3.1 | [6] |
| Gemcitabine Elaidate | 53.5 ± 5.35 | 35.9 ± 4.3 | [6][11] |
Table 2: Comparative effects on apoptosis markers in MIA PaCa-2 cells.
The data indicates that gemcitabine elaidate is a more potent inducer of apoptosis than the parent drug, as evidenced by a higher percentage of Annexin V-positive cells.[6] Both compounds upregulate the expression of Death Receptor 5 (DR5), which is involved in TRAIL-mediated apoptosis, with the elaidate derivative showing a stronger effect.[6][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2, BxPC-3) are seeded into 96-well plates at a density of approximately 5,000 cells per well.[1]
-
Incubation: The plates are incubated overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Drug Treatment: The cells are treated with increasing concentrations of gemcitabine or gemcitabine elaidate. A control group is treated with fresh medium or DMSO.[6]
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and IC₅₀ values are determined by plotting cell viability against drug concentration.[6]
Apoptosis Analysis (Flow Cytometry with Annexin V Staining)
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Annexin V staining is used to detect apoptosis.
-
Cell Treatment: Cells are treated with the respective compounds (gemcitabine or gemcitabine elaidate) for a specified time (e.g., 24 hours).[6]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells is quantified from the flow cytometry data.[6]
Figure 2. Standard workflow for an MTT-based in vitro cytotoxicity assay.
Conclusion and Future Directions
The available data strongly suggests that gemcitabine elaidate is a more potent cytotoxic agent than its parent compound, gemcitabine, in the pancreatic cancer cell lines tested.[5][6] Its primary advantage lies in its lipophilic nature, which enables it to bypass the hENT1 transporter, a common mechanism of gemcitabine resistance.[5] The increased potency is reflected in significantly lower IC₅₀ values and a greater induction of apoptosis.[6]
These findings highlight the potential of lipophilic prodrugs as a strategy to enhance the efficacy of existing chemotherapeutic agents. For drug development professionals, the superior performance of gemcitabine elaidate warrants further investigation in preclinical and clinical settings, particularly in patient populations with tumors exhibiting low hENT1 expression. Future research could also explore the combination of gemcitabine elaidate with other therapeutic agents to potentially achieve synergistic effects.[6]
References
- 1. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 4. Gemcitabine elaidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Facebook [cancer.gov]
- 11. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Gemcitabine vs. Gemcitabine Elaidate
In the landscape of cancer chemotherapy, gemcitabine has long been a cornerstone for treating various solid tumors. However, its efficacy can be limited by factors such as cellular uptake and rapid metabolism. To address these challenges, gemcitabine elaidate (also known as CP-4126 or L-GEM), a lipophilic prodrug of gemcitabine, was developed. This guide provides a detailed in vivo comparison of gemcitabine and gemcitabine elaidate, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on preclinical data.
Efficacy in Human Tumor Xenograft Models
Preclinical studies in nude mice bearing various human tumor xenografts have demonstrated that intraperitoneally administered gemcitabine elaidate is at least as effective as gemcitabine at their respective maximum tolerated doses (MTD). In some models, gemcitabine elaidate showed superior activity.
Key Findings:
-
Comparable Efficacy: In several cancer models, including non-small cell lung cancer (EKVX), sarcoma (MHMX), melanoma (THX), pancreatic cancer (CRL-1435), and colon carcinomas (Co5776 and Co6044), both gemcitabine and gemcitabine elaidate, administered intraperitoneally at their MTDs, showed similar and significant antitumor activity.[1][2]
-
Superior Activity of Gemcitabine Elaidate: In a non-classifiable sarcoma xenograft model (MHMX), gemcitabine elaidate demonstrated the highest activity.[2] Conversely, in a malignant melanoma model (THX), gemcitabine was the more active agent.[2]
-
Oral Bioavailability of Gemcitabine Elaidate: A significant advantage of gemcitabine elaidate is its potential for oral administration. Studies have shown that orally administered gemcitabine elaidate was as effective as intraperitoneally administered gemcitabine and gemcitabine elaidate in colon carcinoma models.[1] In contrast, oral gemcitabine was not well-tolerated at effective doses.[1]
-
Overcoming Transporter-Mediated Resistance: In vitro data suggests that gemcitabine elaidate can bypass resistance mechanisms related to decreased nucleoside transporter expression, which is a known limitation of gemcitabine.[1]
Quantitative Efficacy Data
The following table summarizes the in vivo antitumor activity of intraperitoneally administered gemcitabine and gemcitabine elaidate in various human tumor xenograft models. Efficacy is expressed as the optimal T/C ratio (%), which is the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater antitumor activity.
| Tumor Xenograft Model | Gemcitabine (i.p.) T/C (%) | Gemcitabine Elaidate (i.p.) T/C (%) | Reference |
| Non-small cell lung (EKVX) | 3.4 | 2.9 | [2] |
| Small cell lung (H-146) | Inactive | Inactive | [2] |
| Sarcoma (MHMX) | Highly Active | 1.1 | [2] |
| Fibrous histiocytoma (TAXII-1) | Inactive | Some Activity | [2] |
| Malignant melanoma (THX) | 1.2 | 6.8 | [2] |
| Prostate cancer (CRL-1435) | Active | Active | [2] |
| Pancreatic cancer (PANC-1) | Poorly Tolerated | Active | [2] |
| Colon carcinoma (Co5776) | ~17 | ~17 | [1] |
| Colon carcinoma (Co6044) | ~17 | ~17 | [1] |
Toxicity Profile
The maximum tolerated dose (MTD) for intraperitoneally administered gemcitabine was found to be 120 mg/kg, while for gemcitabine elaidate, it was 40 mg/kg, given every third day for five doses.[1] For oral administration, the MTD of gemcitabine was less than 40 mg/kg, whereas for gemcitabine elaidate, it was 40 mg/kg on the same schedule.[1] In some pancreatic cancer xenograft models, gemcitabine was poorly tolerated, leading to toxic deaths, highlighting a potential therapeutic window advantage for gemcitabine elaidate in certain contexts.[2]
Experimental Protocols
The in vivo studies cited in this guide generally followed a similar experimental design:
Animal Model:
-
Female nude mice, 5-8 weeks of age, were used.
-
Animals were maintained under specific pathogen-free conditions.
Tumor Implantation:
-
Human tumor xenografts were established by subcutaneously implanting tumor fragments (approximately 2 x 2 x 2 mm) into the flank of each mouse.
-
Treatment was initiated when tumors reached a minimum diameter of 4 mm.
Drug Administration:
-
Gemcitabine: Administered intraperitoneally (i.p.) at a maximum tolerated dose of 120 mg/kg.
-
Gemcitabine Elaidate (CP-4126): Administered either intraperitoneally (i.p.) at an MTD of 40 mg/kg or orally (p.o.) at 40 mg/kg.
-
Dosing Schedule: Both drugs were typically administered every third day for a total of five doses.
Efficacy Assessment:
-
Tumor volume was calculated using the formula: (width² x length) / 2.
-
Antitumor efficacy was evaluated by comparing the median tumor volume of the treated groups to the control group (T/C ratio).
-
Specific Growth Delay (SGD) was also used in some studies to assess efficacy.
Toxicity Assessment:
-
Toxicity was monitored by observing animal body weight loss and recording any treatment-related deaths.
-
Treatment causing a median body weight loss of more than 10% compared to controls was considered not evaluable for antitumor efficacy.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: In vivo experimental workflow for comparing gemcitabine and gemcitabine elaidate.
Caption: Cellular uptake and mechanism of action of gemcitabine and gemcitabine elaidate.
Conclusion
Gemcitabine elaidate emerges as a promising alternative to gemcitabine with a comparable or, in some cases, superior in vivo antitumor efficacy when administered intraperitoneally. Its key advantages lie in its potential for oral administration and its ability to circumvent nucleoside transporter-dependent uptake, which may translate to activity in gemcitabine-resistant tumors. The differing maximum tolerated doses suggest distinct pharmacological properties that warrant further investigation. These preclinical findings support the continued exploration of gemcitabine elaidate as a valuable therapeutic agent in oncology.
References
Western blot analysis for apoptosis markers after gemcitabine elaidate hydrochloride treatment
Comparative Analysis of Apoptosis Marker Modulation by Gemcitabine Elaidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of this compound on key apoptosis markers, with a focus on analysis via Western blotting. This compound, a lipophilic prodrug of gemcitabine, is designed for enhanced cellular uptake and intracellular accumulation, leading to increased conversion to its active metabolites[1]. These metabolites induce apoptosis by incorporating into DNA, which results in strand termination and cell death[1][2][3]. Western blot analysis is a crucial technique for quantifying the changes in specific proteins that regulate and execute this apoptotic program[4].
Mechanism of Action: Gemcitabine-Induced Apoptosis
Gemcitabine and its derivatives primarily function by inhibiting DNA synthesis[5]. The active metabolite, dFdCTP, is incorporated into DNA, causing "masked chain termination" which stalls DNA replication[2][5]. This DNA damage triggers intracellular stress signals that converge on the mitochondrial (intrinsic) pathway of apoptosis. A critical control point in this pathway is the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2[6][7]. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3[6][8].
Comparative Data on Apoptosis Marker Expression
| Marker | Treatment Group | Fold Change vs. Control | Analytical Method | Cell/Model System | Reference |
| Bcl-2 | Gemcitabine (50 mg/kg) + Radiation | ▼ Significant Decrease | Immunohistochemistry | Pancreatic Cancer Xenografts | [7] |
| Bax | Gemcitabine (50 mg/kg) + Radiation | ▲ Significant Increase | Immunohistochemistry | Pancreatic Cancer Xenografts | [7] |
| Bax:Bcl-2 Ratio | Gemcitabine (50 mg/kg) + Radiation | ▲ Significantly Increased | Immunohistochemistry | Pancreatic Cancer Xenografts | [7] |
| Caspase 3/7 Activity | Gemcitabine (GEM) | ▲ 43,826 ± 2259 (ΔMLI) | Luminescence Assay | MIA PaCa-2 Cells | [9] |
| Caspase 3/7 Activity | Gemcitabine Elaidate (L_GEM) | ▲ 38,298 ± 2055 (ΔMLI) | Luminescence Assay | MIA PaCa-2 Cells | [9] |
| Caspase 8 Activity | Gemcitabine (GEM) / L_GEM | ▲ Significant Increase | Luminescence Assay | MIA PaCa-2 Cells | [10] |
| Caspase 9 Activity | Gemcitabine (GEM) / L_GEM | ▲ Significant Increase | Luminescence Assay | MIA PaCa-2 Cells | [10] |
| Cleaved Caspase-3 | Gemcitabine | ▲ Increased Expression | Western Blot | Uveal Melanoma Cells | [11] |
*ΔMLI: Change in Mean Luminescence Intensity.
These findings consistently show that gemcitabine and its elaidate conjugate promote apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[7][9][10][11] The activation of both initiator caspase-8 and caspase-9 suggests the involvement of both extrinsic and intrinsic apoptosis pathways.[10][12]
Experimental Protocols
Detailed Protocol: Western Blot for Apoptosis Markers (Bcl-2, Bax, Cleaved Caspase-3)
This protocol provides a standard procedure for analyzing the expression levels of key apoptosis-related proteins in cell lysates.[13][14]
1. Sample Preparation (Cell Lysis)
-
Treat cultured cells with this compound at the desired concentrations and time points. Include an untreated control group.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation.[15] Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.[14]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (total protein extract) and store at -80°C.
2. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[14] This is critical for ensuring equal protein loading.
3. SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
4. Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Perform the transfer using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours at 4°C).
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20). Ponceau S staining can be used to visually confirm successful transfer.[13]
5. Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, or anti-cleaved caspase-3) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[16] Recommended dilutions vary by antibody; consult the manufacturer's data sheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.[14]
-
Final Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[14] Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc) or X-ray film.
6. Analysis and Normalization
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
To ensure accurate comparison, normalize the signal of the target protein to a loading control, such as β-actin or GAPDH, which should be probed on the same membrane after stripping or on a parallel blot.[6][13] The Bax:Bcl-2 ratio is a critical parameter calculated from the normalized intensities of Bax and Bcl-2.[6][17]
Workflow Visualization
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneticsmr.org [geneticsmr.org]
- 8. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 9. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Bax and Bcl-2 in gemcitabine-mediated cytotoxicity in uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of apoptotic cell death in the radiosensitising effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. labproto.wiki.uib.no [labproto.wiki.uib.no]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Gemcitabine and Gemcitabine Elaidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the well-established chemotherapeutic agent gemcitabine and its lipid-conjugated prodrug, gemcitabine elaidate (also known as CO-101). The development of gemcitabine elaidate was aimed at overcoming key limitations of gemcitabine, such as its dependence on nucleoside transporters for cellular uptake and its rapid inactivation in the bloodstream. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Gemcitabine is a cornerstone in the treatment of various solid tumors, but its efficacy is often hampered by transport-related resistance and rapid metabolic degradation. Gemcitabine elaidate, a lipophilic prodrug, was engineered to bypass the primary cellular uptake transporter for gemcitabine, the human equilibrative nucleoside transporter 1 (hENT1), and to exhibit greater stability against enzymatic degradation. While preclinical data demonstrated promise for gemcitabine elaidate, clinical trial results regarding its superiority over gemcitabine have been inconclusive, and its development appears to have been discontinued. This guide presents a side-by-side look at their pharmacokinetic properties, cellular transport, and activation pathways, supported by experimental methodologies.
Data Presentation: Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Gemcitabine | Gemcitabine Elaidate (CO-101) | Reference |
| Maximum Plasma Concentration (Cmax) | 18.56 ± 4.94 µg/mL (at 1,500 mg/m²) to 40.85 ± 14.85 µg/mL (at 2,000 mg/m²) | Data not publicly available | [1] |
| Area Under the Curve (AUC) | 9.99 ± 2.75 h·µg/mL (at 1,500 mg/m²) to 25.01 ± 9.87 h·µg/mL (at 2,000 mg/m²) | Data not publicly available | [1] |
| Elimination Half-life (t½) | 13.7 minutes (in children) to 42-94 minutes (in adults) | Data not publicly available | [1][2] |
| Clearance (CL) | 2,140 mL/min/m² (in children) to ~2.7 L/min (in adults) | Data not publicly available | [2][3] |
| Volume of Distribution (Vd) | ~15 L (central compartment) | Data not publicly available | [3] |
Note: The pharmacokinetic parameters of gemcitabine can vary significantly depending on the infusion rate, dose, and patient population[4][5]. A Phase I clinical trial (NCT01392976) was designed to assess the pharmacokinetics of two different formulations of gemcitabine elaidate, suggesting that such data has been collected but not widely disseminated.
Experimental Protocols
Bioanalytical Method for Gemcitabine in Human Plasma
A common method for the quantification of gemcitabine and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU), in human plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., lithium heparin) and a cytidine deaminase inhibitor like tetrahydrouridine to prevent ex vivo metabolism of gemcitabine[6].
-
Centrifuge the blood samples at 1500 x g for 15 minutes to separate the plasma[3].
-
Store the resulting plasma samples at -20°C or lower until analysis[3].
-
For analysis, perform protein precipitation by adding a solvent like methanol or acetonitrile to a small volume of plasma (e.g., 5 µL)[7].
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins[8].
-
Transfer the supernatant to an autosampler vial for injection into the HPLC-MS/MS system[8].
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: A reverse-phase column, such as a C18 column (e.g., Alltima C18, 2.1x100 mm, 5µm), is typically used[7].
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate, pH 6.8) and an organic component (e.g., methanol) is employed[7].
-
Flow Rate: A typical flow rate is around 250 µL/min[6].
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM)[7].
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for gemcitabine, dFdU, and an internal standard (e.g., Gemcitabine-¹³C, ¹⁵N₂)[7].
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, calibration curve linearity, and stability[9].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular metabolism and mechanism of action of gemcitabine.
Caption: Intracellular conversion of gemcitabine elaidate to gemcitabine.
Caption: General workflow for a clinical pharmacokinetic study.
Concluding Remarks
Gemcitabine elaidate was rationally designed to circumvent some of the known pharmacokinetic limitations of gemcitabine. Its lipophilic nature allows for cellular entry independent of the hENT1 transporter and is thought to provide protection from rapid deamination by cytidine deaminase. Once inside the cell, it is efficiently converted to gemcitabine by esterases, subsequently undergoing the same activation pathway to its cytotoxic triphosphate form.
Despite these theoretical advantages, the clinical development of gemcitabine elaidate has not demonstrated a significant improvement in efficacy over standard gemcitabine in patients with low hENT1 expression. The lack of publicly available, detailed pharmacokinetic data for gemcitabine elaidate in humans makes a direct and quantitative comparison with gemcitabine challenging. Further research and data transparency would be necessary to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two agents and to explore potential niche applications for lipid-based prodrugs of nucleoside analogs in oncology.
References
- 1. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. roswellpark.org [roswellpark.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Head-to-Head Comparison: Unlocking the Synergistic Potential of Gemcitabine Elaidate Hydrochloride in Pancreatic Cancer Therapy
For Immediate Release
Researchers and drug development professionals in oncology are continually seeking innovative therapeutic strategies to combat pancreatic cancer, a malignancy notorious for its aggressive nature and resistance to conventional treatments. A promising avenue of investigation lies in combination therapies that leverage synergistic interactions to enhance efficacy and overcome drug resistance. This guide provides a comprehensive statistical analysis of the synergistic effects observed with gemcitabitabine elaidate hydrochloride (L-GEM), a lipophilic prodrug of gemcitabine, in combination with other anti-cancer agents, with a particular focus on the novel agent ONC201.
This guide offers a detailed examination of the experimental data, protocols, and underlying molecular pathways that underscore the enhanced anti-tumor activity of this combination therapy. By presenting quantitative data in a clear, comparative format and providing detailed methodologies, we aim to equip researchers with the critical information needed to evaluate and potentially build upon these findings in their own research endeavors.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between gemcitabine elaidate hydrochloride and its combination partners can be quantified using several key metrics, including cell viability, apoptosis induction, and in vivo tumor growth inhibition. The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of monotherapy versus combination therapy.
In Vitro Cytotoxicity in MIA PaCa-2 Pancreatic Cancer Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the enhanced cytotoxicity of the combination therapy.
| Treatment | IC50 (µM) after 48h |
| Gemcitabine (GEM) | 10 ± 1 |
| Gemcitabine Elaidate (L-GEM) | 1.0 ± 0.2 |
| ONC201 | Not explicitly stated in the provided search results |
| L-GEM + ONC201 | Superior inhibitory effect on cell growth compared to monotherapy |
Data extracted from studies on MIA PaCa-2 human pancreatic cancer cells.[1]
Induction of Apoptosis in MIA PaCa-2 Cells
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer therapies eliminate malignant cells. The combination of L-GEM and ONC201 has been shown to significantly increase the percentage of apoptotic cells compared to either agent alone.
| Treatment | Percentage of Annexin V-Positive Cells (Apoptotic Cells) |
| Untreated Control | 30.13 ± 2 |
| L-GEM alone | 53.5 ± 5.35 |
| ONC201 alone | 48.6 ± 8.3 |
| L-GEM + ONC201 | 76.30 ± 8.6 |
Data represents the mean ± standard deviation.[1]
Upregulation of Death Receptor 5 (DR5)
The combination therapy's mechanism of action involves the upregulation of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.
| Treatment | Percentage of DR5-Positive Cells |
| Vehicle Control | 4.1 ± 2.2 |
| Gemcitabine (GEM) | 22.8 ± 3.1 |
| Gemcitabine Elaidate (L-GEM) | 35.9 ± 4.3 |
| ONC201 | 13.1 ± 0.5 |
| L-GEM + ONC201 | 54.6 ± 0.7 |
This data highlights the synergistic effect on a key molecular target.[1]
Experimental Protocols
To ensure reproducibility and facilitate the design of further studies, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the therapeutic agents on cancer cell lines.
Materials:
-
MIA PaCa-2 human pancreatic cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (L-GEM)
-
ONC201
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of L-GEM and ONC201, both alone and in combination, in complete DMEM. The final concentration of DMSO should be less than 0.1%.
-
Remove the existing media from the wells and add 100 µL of the drug-containing media. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for the desired time points (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis.
Materials:
-
Treated and untreated MIA PaCa-2 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
Validating the Anti-Tumor Efficacy of Gemcitabine Elaidate Hydrochloride in Patient-Derived Xenografts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gemcitabine elaidate hydrochloride and standard gemcitabine, focusing on their anti-tumor activities, particularly in the context of patient-derived xenograft (PDX) models. While direct head-to-head comparative studies of this compound and gemcitabine in PDX models are limited in publicly available literature, this document synthesizes existing preclinical data to offer valuable insights for researchers in oncology drug development.
Executive Summary
Gemcitabine is a cornerstone of treatment for various solid tumors, including pancreatic cancer.[1] However, its efficacy is often hampered by challenges such as rapid metabolism and the development of resistance. This compound, a lipophilic prodrug of gemcitabine, has been developed to overcome these limitations. The conjugation with elaidic acid is designed to facilitate cellular uptake independent of nucleoside transporters and to protect the molecule from rapid degradation.[2][3][4]
This guide will delve into:
-
A comparative overview of the mechanisms of action.
-
A review of the available preclinical data for both compounds.
-
Detailed experimental protocols for evaluating anti-tumor efficacy in PDX models.
-
Visual representations of key signaling pathways and experimental workflows.
Comparative Efficacy in Preclinical Models
This compound (L_GEM) in a Syngeneic Mouse Model
A study utilizing a KRAS-mutated syngeneic mouse model of pancreatic cancer evaluated the anti-tumor activity of gemcitabine elaidate (L_GEM). In this model, L_GEM monotherapy at a dose of 20 mg/kg did not show a significant inhibition of tumor growth.[2][4] However, when combined with ONC201, a dual PI3K/AKT and MEK pathway inhibitor, a significant reduction in tumor size was observed.[2] This suggests that while gemcitabine elaidate may not be highly effective as a single agent in this specific model, it holds potential for combination therapies.
4-N-Stearoyl-Gemcitabine (4NSG) in a Pancreatic Cancer PDX Model
To illustrate the potential advantages of lipophilic gemcitabine derivatives in a more clinically relevant model, we can look at the data for 4-N-stearoyl-gemcitabine (4NSG). A study in a pancreatic cancer PDX mouse model demonstrated that 4NSG significantly inhibited tumor growth compared to an equivalent dose of gemcitabine hydrochloride (GemHCl).[1] The bioavailability of 4NSG was found to be 3-fold higher than that of GemHCl.[1][5]
Table 1: In Vitro Cytotoxicity of 4-N-Stearoyl-Gemcitabine (4NSG) vs. Gemcitabine Hydrochloride (GemHCl) [1][6]
| Cell Line | Culture Type | 4NSG IC50 (µM) | GemHCl IC50 (µM) |
| MiaPaCa-2 | 2D | 27.6 ± 1.3 | 45.7 ± 1.4 |
| MiaPaCa-2 | 3D | 39.1 ± 1.5 | 55.8 ± 1.2 |
| PPCL-46 (Primary) | 2D | Significantly Lower | Higher |
| PPCL-46 (Primary) | 3D | Significantly Lower | Higher |
Table 2: In Vivo Efficacy of 4-N-Stearoyl-Gemcitabine (4NSG) in a Pancreatic Cancer PDX Model [1][5]
| Treatment Group | Mean Tumor Volume (mm³) at Day 30 | % Tumor Growth Inhibition |
| Control | ~1200 | - |
| GemHCl | ~800 | ~33% |
| 4NSG | ~300 | ~75% |
Note: Tumor volumes are approximated from graphical data in the source publication.
Standard Gemcitabine in Pancreatic Cancer PDX Models
Standard gemcitabine has been extensively evaluated in numerous pancreatic cancer PDX models, often serving as a benchmark for novel therapies. For instance, in one study, mice bearing PDX tumors received 100 mg/kg of gemcitabine twice weekly.[7] While initial tumor response was observed, resistance developed over time.[7] Another study reported on the varying responses of 66 PDX models to gemcitabine treatment, highlighting the heterogeneity of patient tumors.
Mechanism of Action and Signaling Pathways
Gemcitabine is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis.[8] Its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites exert their cytotoxic effects by inhibiting ribonucleotide reductase and by being incorporated into DNA, leading to chain termination and apoptosis.[8] Gemcitabine elaidate, being a prodrug of gemcitabine, is expected to follow the same intracellular mechanism of action following its hydrolysis.[3]
The rationale for using a lipophilic derivative like gemcitabine elaidate is to bypass the reliance on human equilibrative nucleoside transporter 1 (hENT1) for cellular entry and to protect against rapid deactivation by cytidine deaminase (CDA).[4] Resistance to gemcitabine has been linked to the activation of survival pathways such as PI3K/AKT and MEK/ERK.[2]
References
- 1. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Gemcitabine Elaidate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of cytotoxic agents like gemcitabine elaidate hydrochloride are critical for ensuring laboratory safety and environmental protection. As a potent antineoplastic drug, gemcitabine and its derivatives can be toxic, mutagenic, and carcinogenic, necessitating strict adherence to established waste management protocols.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials in a research setting.
Core Principles of Cytotoxic Waste Management
All personnel handling cytotoxic waste must be trained on its dangers and proper disposal methods.[4] The fundamental principles involve meticulous segregation, secure containment, clear labeling, and eventual destruction through high-temperature incineration.[1][5] Cytotoxic waste should never be disposed of in landfills or discharged into the sewerage system.[2][5]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear appropriate PPE to prevent exposure through skin contact, inhalation, or accidental splashes.[6][7][8]
| PPE Item | Specification | Purpose |
| Gloves | Double-layered, disposable nitrile or latex gloves tested for use with chemotherapy drugs.[8][9] | Prevents direct skin contact. |
| Gown | Disposable, fluid-resistant, long-sleeved gown.[6][9] | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield.[6][7] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Surgical mask for general handling; N95/N100 respirator if engineering controls are unavailable or when handling powders.[6][9] | Prevents inhalation of aerosolized particles. |
| Footwear | Closed-toe shoes.[4][9] | Protects feet from spills. |
Step-by-Step Disposal Procedures
This protocol outlines the process from the point of waste generation to final disposal. All waste must be handled as hazardous.[9][10]
Step 1: Immediate Segregation at the Point of Generation
Properly segregate waste immediately after it is generated to prevent cross-contamination. All items that have come into contact with this compound are considered cytotoxic waste.
-
Sharps Waste : Needles, syringes, broken glass, and vials.
-
Non-Sharps Solid Waste : Contaminated PPE (gloves, gowns), wipes, bench paper, and empty drug containers.[11]
-
Liquid Waste : Unused solutions or contaminated liquids.
-
Animal Waste : Animal bedding and carcasses from treated animals should be considered hazardous for at least 48 hours after the last treatment.[9]
Step 2: Containment and Packaging
Use designated, properly colored, and labeled containers for each waste stream.[1]
-
Sharps : Place all sharps waste directly into a rigid, puncture-proof, and leak-proof sharps container with a purple lid or labeled as "Chemo Sharps".[1][11]
-
Non-Sharps Solids : Place in thick (minimum 2-4 mm), leak-proof plastic bags, often color-coded yellow with the cytotoxic symbol.[4][11] Double-bagging is recommended for extra protection.[6]
-
Liquids : Collect in a sealed, leak-proof, and shatter-resistant container. Do not discharge into drains.[2][12] Solidify with an appropriate absorbent material where possible.
-
General Rule : All primary containers (bags, sharps bins) should be sealed when three-quarters full to prevent overfilling and spills.
Step 3: Labeling
Proper identification is crucial for the safe handling of cytotoxic waste by all personnel.[4]
-
All waste containers must be clearly labeled with the universal cytotoxic symbol, which features a capital "C" inside a red triangle on a grey background.[4][5]
-
The words "CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE" must be clearly visible.[4][5]
Step 4: Temporary Storage
Store sealed and labeled waste containers in a designated, secure, and isolated area with proper ventilation.[4] This area should be away from general laboratory traffic and clearly marked with warning signs.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management contractor.
-
The standard and required method of disposal for cytotoxic waste is high-temperature incineration .[1][11]
-
Ensure a hazardous waste consignment note accompanies the waste to its final disposal location.[1]
Experimental Protocols and Data
While specific experimental protocols for this compound are proprietary, the disposal methodology is based on established safety guidelines for cytotoxic compounds. Quantitative data from safety regulations provide clear operational parameters.
| Parameter | Guideline/Specification | Source |
| Waste Bag Thickness | Minimum 2 mm for polypropylene bags; 4 mm for contaminated material bags. | [4] |
| Animal Waste Contamination Period | Treat animal bedding and waste as hazardous for at least 48 hours after the final dose. | [9] |
| European Waste Catalogue (EWC) Codes | 18 01 08 (human healthcare); 18 02 07 (animal-related). | [1] |
Spill Management Protocol
Accidental spills require immediate and careful action to contain the contamination and protect personnel.[6]
-
Secure the Area : Alert others and restrict access to the spill area.[6]
-
Don PPE : Put on a full set of PPE, including a respirator if the spill involves powder.[6][12]
-
Contain the Spill : Use a designated chemotherapy spill kit to absorb liquids and contain powders.[6]
-
Clean the Area : Collect all contaminated absorbent materials and any broken glass with forceps, and place them into a designated cytotoxic waste container.[6][12]
-
Decontaminate : Clean the spill area with an appropriate deactivating agent or detergent solution (soap and water), followed by alcohol.[6][12]
-
Dispose : Dispose of all cleaning materials and contaminated PPE as cytotoxic waste.[6]
-
Report : Document and report the spill according to your institution's safety procedures.[6]
Disposal Workflow Diagram
The following diagram illustrates the essential workflow for the proper disposal of this compound.
Caption: Workflow for cytotoxic waste disposal.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. This compound|MSDS [dcchemicals.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Gemcitabine Elaidate Hydrochloride
Essential safety protocols and operational procedures for the handling and disposal of Gemcitabine Elaidate Hydrochloride are critical for protecting laboratory personnel from potential exposure to this cytotoxic agent. This guide provides clear, step-by-step instructions for researchers, scientists, and drug development professionals, ensuring a safe laboratory environment.
This compound is classified as a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1] Due to its cytotoxic nature, strict adherence to safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification |
| Gloves | Two pairs of chemotherapy-approved gloves are required.[2] Change gloves every 30 to 60 minutes or immediately if contaminated or torn.[3] |
| Gown | A disposable, solid-front gown that is resistant to permeability by hazardous drugs.[2][3] Change gowns every two to three hours or if contaminated.[3] |
| Eye Protection | Safety goggles with side shields are essential.[1] |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashing.[3] |
| Respiratory Protection | An N95 or higher-level respirator is required when handling the powder form of the compound or when there is a risk of aerosol generation.[3] |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for minimizing the risk of contamination and ensuring the safety of all laboratory personnel.
Receiving and Unpacking
-
Designated Area: All packages containing this compound should be received in a designated, low-traffic area.
-
Trained Personnel: Only personnel trained in handling cytotoxic agents should receive and unpack these shipments.
-
PPE: Wear a single pair of gloves and a lab coat when handling the outer packaging. If the primary container is to be handled, full PPE is required.
-
Inspection: Carefully inspect the package for any signs of damage or leakage. If a leak is suspected, treat it as a spill and follow the spill cleanup protocol.
-
Labeling: The container must be clearly labeled with a cytotoxic hazard symbol.
Storage
-
Segregation: Store this compound separately from other chemicals in a clearly marked, designated area.[4]
-
Controlled Access: The storage area should have restricted access.
-
Temperature: Store the compound under the conditions specified by the manufacturer, typically at -20°C for powder or -80°C in solvent.[1]
-
Containment: Store in a sealed, rigid, and leak-proof container.[5]
Handling and Preparation
-
Controlled Environment: All handling and preparation of this compound must be conducted within a certified biological safety cabinet (BSC) or a cytotoxic drug safety cabinet to prevent aerosol generation and exposure.
-
Full PPE: All personnel involved in the handling and preparation must wear the full PPE as detailed in Table 1.
-
Aseptic Technique: Use aseptic techniques to minimize the risk of contamination.
-
Spill Prevention: Place a plastic-backed absorbent pad on the work surface within the BSC to contain any potential spills.[5]
Administration (in a research context)
-
Trained Personnel: Only trained and authorized personnel should administer the compound in experimental settings.
-
Full PPE: Full PPE is mandatory during administration procedures.
-
Sharps Safety: Utilize safe sharps procedures and dispose of all contaminated sharps in a designated chemotherapy sharps container.[3]
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of all materials contaminated with this compound is essential to prevent environmental contamination and accidental exposure. All cytotoxic waste must be handled separately from other laboratory waste.[4]
Waste Segregation
-
Cytotoxic Waste Containers: All contaminated materials, including gloves, gowns, absorbent pads, vials, and any unused compound, must be disposed of in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded (e.g., yellow or purple).
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a designated chemotherapy sharps container.[3]
Container Management
-
Sealing: Once the cytotoxic waste container is three-quarters full, it should be securely sealed.
-
Labeling: The container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
Final Disposal
-
Licensed Waste Carrier: Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
